Structural Characterization of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride: An Analytical NMR Guide
Introduction and Mechanistic Context The synthesis and characterization of functionalized quinolines are foundational to modern drug discovery, particularly in the development of selective receptor agonists and antagonis...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction and Mechanistic Context
The synthesis and characterization of functionalized quinolines are foundational to modern drug discovery, particularly in the development of selective receptor agonists and antagonists [1]. The compound 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3) serves as a critical electrophilic intermediate. It is typically synthesized from its corresponding carboxylic acid precursor, a scaffold recognized for its utility in developing PPARα agonists and cannabinoid receptor ligands [1].
Understanding the precise nuclear magnetic resonance (NMR) profile of this acid chloride is essential. The conversion of the carboxylic acid to the acid chloride induces distinct electronic shifts—specifically, the deshielding of the C-3 and C-5 protons due to the strong electron-withdrawing nature of the acyl chloride moiety.
To ensure high-fidelity spectral data, the following protocol establishes a self-validating system for NMR acquisition. Moisture sensitivity of the acid chloride dictates strict anhydrous conditions.
Step-by-Step NMR Preparation and Acquisition Workflow
Sample Preparation: In a nitrogen-filled glovebox, dissolve 15 mg of the synthesized 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride in 0.6 mL of anhydrous, ampoule-sealed Chloroform-d (
CDCl3
).
Internal Standard: Ensure the
CDCl3
contains 0.03% v/v Tetramethylsilane (TMS) as the internal reference (
δ
0.00 ppm).
Tube Sealing: Transfer the solution to a dry, high-quality 5 mm NMR tube and seal with a PTFE cap and Parafilm to prevent hydrolysis back to the carboxylic acid.
Instrument Calibration: Tune and match the probe on a 400 MHz or 500 MHz NMR spectrometer. Perform automated shimming (gradient shimming) followed by manual fine-tuning on the deuterium lock signal.
Acquisition (1H NMR): Acquire 16–32 scans with a 30° pulse angle, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
Acquisition (13C NMR): Acquire 1024–2048 scans using a proton-decoupled sequence (e.g., zgpg30), with a D1 of 2 seconds to ensure relaxation of quaternary carbons.
Caption: Step-by-step self-validating NMR acquisition workflow for moisture-sensitive acid chlorides.
Spectral Data Presentation
The transformation from the carboxylic acid to the acid chloride significantly alters the local magnetic environment [1]. The data below summarizes the expected quantitative chemical shifts based on the structural electronic effects of the quinoline core.
Table 1:
1
H NMR Spectral Data (400 MHz,
CDCl3
)
Position
Chemical Shift (
δ
, ppm)
Multiplicity
Coupling Constant (
J
, Hz)
Integration
Assignment Rationale
H-5
8.65
Doublet (d)
9.0
1H
Strongly deshielded by the spatial proximity to the
COCl
group.
H-3
8.35
Singlet (s)
-
1H
Deshielded by C=N and
COCl
.
H-2', 6'
8.20
Multiplet (m)
-
2H
Ortho-protons of the C-2 phenyl ring.
H-6
7.65
Doublet (d)
9.0
1H
Adjacent to the chlorine at C-7.
H-3', 4', 5'
7.50 - 7.60
Multiplet (m)
-
3H
Meta and para protons of the C-2 phenyl ring.
8-
CH3
2.85
Singlet (s)
-
3H
Benzylic methyl group, shifted downfield by the adjacent quinoline nitrogen.
Table 2:
13
C NMR Spectral Data (100 MHz,
CDCl3
)
Chemical Shift (
δ
, ppm)
Carbon Type
Assignment
166.5
Quaternary (C=O)
Acid chloride carbonyl.
157.2
Quaternary
C-2 (Imine carbon, attached to phenyl).
149.5
Quaternary
C-8a (Bridgehead carbon adjacent to N).
139.8
Quaternary
C-4 (Attached to carbonyl).
138.5
Quaternary
C-1' (Phenyl ipso carbon).
136.0
Quaternary
C-8 (Attached to methyl).
134.5
Quaternary
C-7 (Attached to chlorine).
129.5, 128.8, 127.5
Methine (CH)
Phenyl carbons (C-2', C-3', C-4', C-5', C-6').
126.2
Methine (CH)
C-6.
124.8
Methine (CH)
C-5.
118.5
Methine (CH)
C-3.
15.2
Primary (
CH3
)
8-Methyl carbon.
Synthetic Pathway and Causality
The synthesis of this compound generally follows a Pfitzinger reaction or Doebner-Miller condensation to form the quinoline core, followed by chlorination of the carboxylic acid [1]. The use of thionyl chloride (
SOCl2
) or oxalyl chloride with a catalytic amount of DMF ensures the complete conversion of the carboxylic acid to the acid chloride.
Caption: Synthetic pathway from isatin derivatives to the target quinoline acid chloride.
References
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. National Institutes of Health (NIH). Available at:[Link]
Exploratory
Solubility profile of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride in polar aprotic solvents
Solubility and Solvation Dynamics of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl Chloride in Polar Aprotic Solvents: A Technical Guide for Advanced Synthesis Executive Summary & Chemical Context In the development of...
Author: BenchChem Technical Support Team. Date: April 2026
Solubility and Solvation Dynamics of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl Chloride in Polar Aprotic Solvents: A Technical Guide for Advanced Synthesis
Executive Summary & Chemical Context
In the development of targeted therapeutics for central nervous system (CNS) disorders and vascular retinal diseases, substituted quinoline-4-carboxamides represent a highly privileged scaffold. Specifically, 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (often designated in literature as Y-0452) has been identified as a potent, chemically distinct peroxisome proliferator-activated receptor alpha (PPARα) agonist[1]. This core structure exhibits profound anti-apoptotic, neuroprotective, and anti-angiogenic effects in retinal precursor cells, making it a prime candidate for treating diabetic retinopathy and age-related macular degeneration[1].
To synthesize the active amide or ester derivatives of this scaffold, researchers must utilize its activated acyl chloride form: 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3)[2]. However, the extreme electrophilicity of the acylium carbon makes this intermediate highly susceptible to solvolysis[3]. As a Senior Application Scientist, I have observed that the primary point of failure in synthesizing these analogs is improper solvent selection. This whitepaper details the causality behind solvent compatibility, providing a self-validating framework for handling this highly reactive intermediate in polar aprotic environments.
Thermodynamics of Solvation and Solvent Incompatibilities
The molecular architecture of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (C₁₇H₁₁Cl₂NO) dictates a dual-solvation requirement: the solvent must possess sufficient lipophilicity to dissolve the rigid, hydrophobic 2-phenylquinoline core, while simultaneously providing a non-nucleophilic, polar environment to stabilize the highly polarized C=O bond without reacting with it.
Protic solvents (water, alcohols, primary/secondary amines) are strictly forbidden, as they will immediately attack the acyl chloride, leading to irreversible hydrolysis back to the parent acid (Y-0452)[4] or unwanted solvolysis. Therefore, we must rely on polar aprotic solvents [3]. However, not all polar aprotic solvents are created equal in the presence of an acid chloride.
The Danger of Dimethyl Sulfoxide (DMSO)
A common and often catastrophic error in drug discovery labs is attempting to dissolve acid chlorides in DMSO to run biological assays or NMR. DMSO is strictly incompatible with 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. The nucleophilic oxygen of DMSO will rapidly attack the electrophilic carbonyl carbon. This triggers a Swern-type oxidation pathway, forming a highly unstable alkoxysulfonium intermediate that exothermically decomposes, releasing toxic and foul-smelling dimethyl sulfide (DMS) gas while destroying the starting material[5].
The Vilsmeier-Haack Risk with Amide Solvents
N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) offer excellent solubility profiles for the quinoline core. However, at temperatures above 0 °C, the formamide oxygen can attack the acid chloride, generating a Vilsmeier-Haack-type chloroiminium adduct. While DMF is often used in catalytic amounts to generate acid chlorides (via oxalyl chloride), using it as a bulk storage solvent will lead to the gradual degradation of the electrophile.
Optimal Solvation: Halogenated and Ethereal Solvents
The optimal solvents for this compound are Dichloromethane (DCM) and Tetrahydrofuran (THF).
DCM: Provides excellent dispersion forces that match the polarizability of the quinoline ring, ensuring complete dissolution. It is entirely non-nucleophilic.
THF: The ethereal oxygen lone pairs provide weak, reversible coordination to the electrophilic carbonyl carbon. This dipole-stabilization lowers the ground-state energy of the acid chloride, protecting it from trace moisture without permanently altering its structure[3].
Quantitative Solubility and Solvent Matrix
The following table summarizes the physicochemical properties of common polar aprotic solvents and their empirical compatibility with 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride.
To ensure scientific integrity and high yields when synthesizing Y-0452 analogs, the following protocol utilizes a self-validating feedback loop. This ensures that the solvent environment remains strictly aprotic and non-nucleophilic throughout the reaction.
Step 1: System Purging & Environmental Validation
Action: Flame-dry a 50 mL Schlenk flask under a vacuum, then backfill with ultra-high purity Argon. Repeat three times.
Self-Validation: Introduce a trace amount of anhydrous Cobalt(II) chloride (
CoCl2
) on a test strip into the flask atmosphere. It must remain deep blue. If it turns pink, moisture is present; abort and re-dry the system.
Step 2: Solvation of the Acid Chloride
Action: Transfer 1.0 mmol (316.2 mg) of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride into the flask. Inject 10 mL of anhydrous, amine-free DCM (passed through activated alumina).
Self-Validation: The solid must dissolve completely within 60 seconds to form a clear, pale-yellow solution. If the solution is turbid or leaves a white precipitate, the acid chloride has already hydrolyzed to the highly insoluble Y-0452 carboxylic acid[4]. Do not proceed with turbid solutions.
Step 3: Nucleophilic Acyl Substitution
Action: Cool the solution to 0 °C using an ice bath. Dropwise, add a mixture of the target amine (1.1 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 mmol) dissolved in 2 mL of anhydrous DCM.
Self-Validation: As the DIPEA is added, you will observe a mild exotherm and the immediate formation of a faint white haze (DIPEA-HCl salt precipitation). This visual cue confirms that the nucleophilic attack is successfully displacing the chloride leaving group.
Step 4: Reaction Monitoring & Quenching
Action: After 2 hours at room temperature, withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. Run this against the reaction mixture on a TLC plate (Silica gel, 1:1 Hexanes/Ethyl Acetate).
Self-Validation: The methanol quench intentionally converts any unreacted acid chloride into the fast-moving methyl ester. If the methyl ester spot is absent on the TLC plate, it mathematically validates that 100% of the starting acid chloride has been consumed by your target amine. Quench the main reaction with saturated aqueous
NaHCO3
to neutralize remaining salts.
MDPI - Small-Molecule Modulation of PPARs for the Treatment of Prevalent Vascular Retinal Diseases
URL:[Link]
RSC Publishing - Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization
URL:[Link]
Reddit (r/OrganicChemistry) - If I am using DMSO as a solvent for my reaction and chloroacetyl chloride as a reagent, do they both react? (Practical Laboratory Consensus on Swern-like Degradation)
URL:[Link]
The Pharmacological Evolution and Mechanism of Action of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl Chloride Derivatives
Executive Summary The compound1 (CAS 6338-22-3) serves as a highly reactive, pivotal synthetic intermediate in modern medicinal chemistry[1]. It is the acid chloride derivative of the parent compound Y-0452, a first-gene...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The compound1 (CAS 6338-22-3) serves as a highly reactive, pivotal synthetic intermediate in modern medicinal chemistry[1]. It is the acid chloride derivative of the parent compound Y-0452, a first-generation non-fibrate agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα)[2]. While traditional fibrates (e.g., fenofibrate) suffer from low binding affinity, poor target selectivity, and dose-limiting toxicities, derivatives synthesized from this specific quinoline acid chloride have revolutionized the therapeutic landscape for oculovascular diseases. Through structure-guided evolution, researchers have utilized this intermediate to generate highly potent, subtype-selective biaryl aniline and benzylamino amides (such as A190 and A229)[3]. These advanced derivatives exhibit profound neuroprotective, anti-inflammatory, and anti-angiogenic properties, positioning them as leading candidates for the non-invasive treatment of Diabetic Retinopathy (DR) and Age-Related Macular Degeneration (AMD)[4].
Chemical Foundation: The Acid Chloride as a Synthetic Hub
The parent compound, Y-0452, was initially identified via in silico screening but exhibited weak on-target activity (EC50 ≈ 25–50 µM) due to its rigid quinoline core[5]. To improve target engagement within the U-shaped amphiphilic ligand-binding domain (LBD) of PPARα, a strategy of "carboxylic acid transposition and deconstruction" was employed[6].
However, direct amide coupling to the sterically hindered 4-position of the 8-methyl-2-phenylquinoline core using standard reagents (e.g., HATU, EDC) typically results in poor yields. By converting the carboxylic acid to 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride , chemists bypass this steric hindrance[1]. This highly electrophilic node allows for efficient coupling with diverse anilines and benzylamines. This synthetic maneuver led to the discovery of the 4-benzyloxy-benzylamino chemotype (e.g., A91) and eventually the highly potent biaryl aniline derivative, A190, which boasts nanomolar potency and extreme subtype selectivity[3][5].
Mechanism of Action: Selective PPARα Agonism
The derivatives of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride function as potent, selective PPARα agonists. Their mechanism of action bridges metabolic regulation and inflammatory suppression through a well-defined nuclear receptor cascade[2][6].
Molecular Engagement: The lipophilic tail of the derivative (e.g., A190) anchors deeply into the hydrophobic pocket of the PPARα LBD, while the transposed headgroup forms critical hydrogen bonds with the activation function-2 (AF-2) helix[3].
Conformational Shift & Heterodimerization: Binding induces a conformational change that sheds corepressors and recruits coactivators. The activated PPARα then forms a heterodimer with the Retinoid X Receptor (RXR)[4].
Transcriptional Regulation (Transactivation): The heterodimer translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA. This upregulates target genes essential for mitochondrial biogenesis and function, specifically PGC1α and TOMM20, thereby rescuing retinal precursor cells from oxidative stress[4].
Transrepression: Concurrently, the activated receptor complex physically interacts with and sequesters the p65 subunit of NF-κB. This transrepression halts the transcription of pro-inflammatory cytokines (TNF-α) and pro-angiogenic factors (VEGF), effectively halting pathological neovascularization[2].
Molecular mechanism of PPARα activation by 7-chloro-8-methyl-2-phenylquinoline derivatives.
Quantitative Pharmacodynamics and Structure-Activity Relationship
The evolution from the parent carboxylic acid to the advanced amide derivatives demonstrates a massive leap in both potency and selectivity. The table below summarizes the quantitative pharmacological data driving this chemotype's development[3][5][6].
Compound
Chemotype
PPARα EC50
Selectivity (vs. PPARγ/δ)
Key Pharmacological Feature
Fenofibric Acid
Fibrate
~10-30 μM
Low (Pan-PPAR tendency)
Standard clinical baseline; limited ocular penetrance.
Y-0452
Quinoline-4-carboxylic acid
~25-50 μM
Moderate
Original hit; structurally distinct from fibrates.
A91
4-benzyloxy-benzylamino
~4 μM
>20-fold
Deconstructed quinoline; improved LBD binding.
A190
Biaryl aniline
~40 nM
>2700-fold
Highly potent; engineered for sustained microparticle delivery.
To ensure scientific integrity, the evaluation of these derivatives relies on self-validating systems. The causality of the observed effects must be strictly tied to PPARα engagement.
Protocol A: Cell-Based Luciferase Reporter Assay for Transactivation
This protocol quantifies the direct transcriptional activation of PPARα, isolating the receptor-ligand interaction from broader cellular noise[6].
Transfection: Co-transfect Human Embryonic Kidney (HEK293) cells with a human PPARα expression plasmid and a PPRE-driven luciferase reporter construct.
Dosing: Treat the cells with serial dilutions of the synthesized derivative (e.g., A190) ranging from 10 nM to 100 μM. Utilize GW7647 (a known synthetic agonist) as a positive control to establish the maximal activation threshold (100%).
Causality Validation: In a parallel cohort, co-administer the derivative with GW6471 (a selective PPARα antagonist). A complete ablation of the luminescent signal in this cohort proves that the derivative's activity is strictly PPARα-dependent.
Quantification: Measure oxyluciferin luminescence via a microplate reader and calculate the EC50 using non-linear regression analysis.
Protocol B: In Vivo Oxygen-Induced Retinopathy (OIR) Model
The OIR model mimics the biphasic pathology of DR (vaso-obliteration followed by hypoxia-driven neovascularization). Using genetic knockouts provides an absolute validation of the drug's mechanism[2].
Induction: Expose neonatal mice (Postnatal day 7, P7) to 75% oxygen for 5 days to induce retinal capillary dropout. Return them to room air at P12 to trigger pathological hypoxia and VEGF overexpression.
Administration: At P12, perform an intravitreal injection of the derivative formulation (e.g., A190-MP) in one eye, and a vehicle control in the contralateral eye.
Genetic Control (Critical Step): Repeat the exact induction and administration protocol in a cohort of PPARα-/- (knockout) mice .
Assessment: At P17, enucleate the eyes, isolate the retinas, and stain whole-mounts with isolectin B4. Quantify neovascular tufts using confocal microscopy.
Interpretation: Efficacy in Wild-Type (WT) mice combined with a total lack of efficacy in PPARα-/- mice definitively proves that the anti-angiogenic effect is mediated exclusively through the PPARα pathway, ruling out off-target kinase inhibition[2].
In vivo validation workflow confirming PPARα-dependent anti-angiogenic efficacy.
Clinical Translation: Sustained-Release Delivery Systems
While highly potent, advanced derivatives like A190 exhibit high lipophilicity and poor aqueous solubility, which limits oral bioavailability and causes rapid clearance or aggregation if injected as a free drug into the vitreous humor[7].
To bridge the gap between chemical efficacy and clinical utility, researchers have encapsulated A190 into biodegradable poly(lactic-co-glycolic acid) (PLGA) microparticles (A190-MP )[4]. The PLGA matrix provides a controlled, zero-order degradation profile. A single intravitreal injection of A190-MP ensures sustained drug release and detectable retinal concentrations for up to 6 months[7]. In rigorous murine models—specifically Vldlr-/- (wet AMD) and Abca4-/-/Rdh8-/- (dry AMD)—this sustained delivery system successfully prevented electroretinogram (ERG) decline, attenuated outer nuclear layer thinning, and restored mitochondrial function[4][8].
References
Molport. 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride | 6338-22-3. Available at:1
MDPI (International Journal of Molecular Sciences). Small-Molecule Modulation of PPARs for the Treatment of Prevalent Vascular Retinal Diseases. Available at: 5
Investigative Ophthalmology & Visual Science (IOVS). Therapeutic Effects of a Novel Agonist of Peroxisome Proliferator-Activated Receptor Alpha for the Treatment of Diabetic Retinopathy. Available at: 2
Bioorganic & Medicinal Chemistry Letters (via PMC). Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions. Available at: 6
ACS Medicinal Chemistry Letters. Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. Available at: 3
Molecular Pharmaceutics (via PubMed). Sustained release of a novel non-fibrate PPARα agonist from microparticles for neuroprotection in murine models of age-related macular degeneration. Available at: 4
A Comprehensive Guide to the X-ray Crystallographic Analysis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
A Whitepaper for Advanced Structural Analysis in Pharmaceutical Research Authored by: A Senior Application Scientist Abstract The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding...
Author: BenchChem Technical Support Team. Date: April 2026
A Whitepaper for Advanced Structural Analysis in Pharmaceutical Research
Authored by: A Senior Application Scientist
Abstract
The precise three-dimensional atomic arrangement of a molecule is fundamental to understanding its chemical behavior and potential as a therapeutic agent. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information.[1][2][3] This guide provides a comprehensive, in-depth technical protocol for the X-ray crystallographic analysis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride, a compound of interest in medicinal chemistry. As no public crystallographic data currently exists for this specific molecule, this document serves as a complete workflow for researchers, from synthesis and crystallization to data collection, structure solution, refinement, and deposition. The methodologies described herein are grounded in established best practices to ensure the generation of high-quality, reliable, and publishable crystallographic data.
Introduction: The Significance of Structural Elucidation
Quinoline derivatives form the backbone of numerous pharmaceuticals, exhibiting a wide range of biological activities. The specific compound, 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS 6338-22-3)[4][5][6], is a reactive intermediate, likely designed for the synthesis of more complex molecules through amide or ester formation at the C4 position. Its structural features—the chloro and methyl substituents on the quinoline core and the phenyl group at C2—are expected to significantly influence its reactivity and the stereochemistry of its derivatives.
X-ray crystallography provides atomic-level insights that are crucial for drug discovery and development.[7][8][9] By determining the precise three-dimensional structure of this molecule, researchers can:
Understand Structure-Activity Relationships (SAR): Correlate the molecule's conformation with its biological activity, guiding the rational design of more potent and selective drug candidates.[8][10]
Optimize Lead Compounds: Refine the molecular structure to improve properties such as binding affinity, selectivity, and pharmacokinetic profiles.[7]
Elucidate Reaction Mechanisms: Gain a deeper understanding of the compound's reactivity and the stereochemical outcomes of its reactions.
This guide will walk through the necessary steps to achieve these goals through the powerful technique of single-crystal X-ray diffraction.
Proposed Synthesis and Crystallization Strategy
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
A plausible synthetic route starts with the corresponding carboxylic acid, 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 500346-26-9)[11]. The final step is the conversion of the carboxylic acid to the more reactive acyl chloride.
Step-by-Step Synthesis Protocol:
Starting Material: Begin with 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid. This precursor can be synthesized via established quinoline synthesis methods, such as the Doebner-von Miller reaction or related cyclization strategies, often starting from precursors like 3-chloro-2-methylaniline and benzaldehyde.[4][12]
Chlorination: Suspend the carboxylic acid in a suitable anhydrous solvent, such as toluene or dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
Reagent Addition: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dropwise to the suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
Reaction Monitoring: The reaction mixture is typically heated to reflux and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
Work-up: Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure. The resulting crude 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride can then be purified.
Purification: Purification is crucial for successful crystallization. Recrystallization from a suitable solvent system is often effective.
Crystallization of the Target Compound
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[13] The goal is to create a supersaturated solution from which the molecule can slowly precipitate in an ordered, crystalline form.
Common Crystallization Techniques:
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly, thereby increasing the concentration to the point of crystallization.
Vapor Diffusion: A concentrated solution of the compound in one solvent is placed in a small, open container inside a larger, sealed container that holds a second solvent (the "anti-solvent") in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[14]
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Anti-solvent Crystallization: An "anti-solvent" is slowly added to a solution of the compound, causing it to precipitate.[14]
Recommended Crystallization Screening Protocol:
Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (see Table 1).
Screening: Set up crystallization trials using multiple techniques and solvent systems in parallel. Small-scale, high-throughput methods can accelerate this process.[13][15]
Optimization: Once initial crystal "hits" are identified, the conditions (e.g., temperature, concentration, solvent ratios) can be optimized to grow larger, higher-quality crystals suitable for diffraction.
Solvent Class
Examples
Rationale
Halogenated
Dichloromethane, Chloroform
Often good solvents for aromatic and chlorinated compounds.
Aromatic
Toluene, Benzene
Similar aromatic character may promote favorable crystal packing.
Ethers
Diethyl ether, Tetrahydrofuran (THF)
Moderate polarity, can be used in combination with other solvents.
Esters
Ethyl acetate
A moderately polar solvent that is a good starting point.
Alcohols
Methanol, Ethanol, Isopropanol
Can act as hydrogen bond donors/acceptors, potentially influencing crystal packing. Often used as anti-solvents.
Hydrocarbons
Hexane, Heptane
Nonpolar solvents, typically used as anti-solvents to reduce solubility.
Table 1: Suggested Solvents for Crystallization Screening.
Caption: Decision workflow for small molecule crystallization.
Single-Crystal X-ray Diffraction: From Data to Structure
Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, the process of X-ray diffraction analysis can begin.[16]
Data Collection
The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms. A modern single-crystal X-ray diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a sensitive detector, is used for data collection.[17]
Step-by-Step Data Collection Protocol:
Mounting: A single crystal is selected under a microscope and mounted on a loop or a glass fiber.
Centering: The crystal is carefully centered in the X-ray beam.[16]
Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.[17]
Data Collection Strategy: A strategy is calculated to collect a complete, redundant dataset with good resolution. This involves rotating the crystal through a series of angles while exposing it to X-rays.[18]
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. These intensities are then scaled and merged to produce the final dataset.
Parameter
Typical Value/Setting
Significance
X-ray Source
Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å)
Mo is standard for small molecules; Cu may be used for weakly diffracting crystals.
Temperature
100 K
Reduces thermal vibration, leading to higher resolution data.
Detector Distance
40-60 mm
Affects the resolution range and separation of reflections on the detector.
Exposure Time
5-60 seconds per frame
Dependent on crystal size and diffracting power.
Rotation Width
0.5-1.0 degrees per frame
Smaller widths can improve data quality for crystals with large unit cells.
Data Completeness
> 99%
Ensures all unique reflections are measured.
Resolution
< 0.84 Å
High resolution is required for a detailed and accurate structure.[19]
Table 2: Typical Data Collection Parameters for a Small Molecule.
Structure Solution and Refinement
The collected diffraction data (intensities and positions of reflections) are used to solve the "phase problem" and generate an electron density map of the molecule.
Structure Solution and Refinement Workflow:
Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined.
Structure Solution: The initial atomic positions are found using either direct methods or the Patterson method.[20] Direct methods are most common for small molecules and use statistical relationships between reflection intensities to determine initial phases.[20]
Structure Refinement: The initial model is refined against the experimental data using a least-squares minimization process. This iterative process involves adjusting atomic coordinates, and displacement parameters (which model thermal motion) to improve the agreement between the calculated and observed diffraction patterns.[21]
Difference Fourier Maps: Difference Fourier maps (Fo-Fc) are calculated to locate missing atoms (like hydrogens) or identify regions of disorder.[22]
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors, goodness-of-fit) to ensure its quality and accuracy.[20]
Caption: Workflow for crystal structure solution and refinement.
Data Analysis and Reporting
The final refined crystal structure provides a wealth of information. Key aspects to analyze for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride would include:
Molecular Conformation: The torsional angle between the quinoline core and the C2-phenyl group, which can influence intermolecular interactions.
Bond Lengths and Angles: Comparison to standard values can reveal areas of electronic strain or unusual bonding.
Intermolecular Interactions: Analysis of the crystal packing can identify key non-covalent interactions, such as π-π stacking between phenyl and quinoline rings or potential halogen bonding involving the chlorine atoms. These interactions are critical for understanding the solid-state properties and can provide insights into molecular recognition at a biological target.
Crystallographic Information File (CIF)
All results of a crystal structure determination are compiled into a standard format called a Crystallographic Information File (CIF).[23][24][25][26] This machine-readable file contains all the necessary information to reproduce and verify the structure, including:
Unit cell parameters
Data collection and refinement statistics
Atomic coordinates and displacement parameters
Bond lengths, angles, and torsion angles
It is standard practice to deposit the CIF with a public database, such as the Cambridge Crystallographic Data Centre (CCDC), to make the data accessible to the scientific community.
Conclusion
While challenging, obtaining the single-crystal X-ray structure of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is an essential step in fully characterizing this molecule for its potential applications in drug discovery and development. The detailed, atomic-level information provided by this technique is unparalleled and serves as a cornerstone for modern, structure-based design.[10][27] By following the rigorous, field-proven protocols outlined in this guide, researchers can confidently generate a high-quality crystal structure, paving the way for deeper scientific insights and the development of novel therapeutics.
References
Protein X-ray Crystallography in Drug Discovery. Creative Biostructure. Available from: [Link]
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Available from: [Link]
Chemical crystallization. SPT Labtech. Available from: [Link]
Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Migration Letters. Available from: [Link]
The current role and evolution of X-ray crystallography in drug discovery and development. Cell Press. Available from: [Link]
A Review on Crystallography and Its Role on Drug Design. Zien Journals Publishing. Available from: [Link]
A Guide to CIF for Authors. International Union of Crystallography. Available from: [Link]
X-ray crystallography in drug discovery. PubMed. Available from: [Link]
A short guide to Crystallographic Information Files. CCDC. Available from: [Link]
Crystallization of small molecules. Course Hero. Available from: [Link]
Structure solution & refinement (Small Molecules). Sci-Meet. Available from: [Link]
Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. ACS Publications. Available from: [Link]
Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). Available from: [Link]
CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange. PMC. Available from: [Link]
Recent advances in small molecule refinement. International Union of Crystallography (IUCr). Available from: [Link]
Solve a small-molecule structure. CCP4 wiki. Available from: [Link]
CIF (Crystallographic Information File). A standard for crystallographic data interchange. ResearchGate. Available from: [Link]
CIF - Crystallographic Information Framework. Digital Curation Centre. Available from: [Link]
Small Molecule Structure Solution and Refinement. HKL-xray. Available from: [Link]
Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. Available from: [Link]
Single-crystal X-ray Diffraction. SERC (Carleton). Available from: [Link]
Collection of X-ray diffraction data from macromolecular crystals. PMC - NIH. Available from: [Link]
Single Crystal X-Ray Diffraction Data Collection. YouTube. Available from: [Link]
Data-collection strategies. IUCr Journals. Available from: [Link]
7-chloro-8-methyl-2-phenyl-quinoline-4-carbonyl chloride. Chemsrc. Available from: [Link]
7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. Molport. Available from: [Link]
Organic Syntheses Procedure. Available from: [Link]
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid. PubChem. Available from: [Link]
Application Notes and Protocols for the Amidation of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Introduction: The Significance of Quinoline-4-Carboxamides in Drug Discovery The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum o...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of Quinoline-4-Carboxamides in Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2] Specifically, the N-substituted quinoline-4-carboxamides have garnered significant interest among researchers and drug development professionals due to their potential as targeted therapeutic agents. The derivatization at the 4-position of the quinoline ring allows for the modulation of the molecule's physicochemical properties and biological activity. The synthesis of these amides, most commonly through the reaction of a quinoline-4-carbonyl chloride with a primary or secondary amine, is a fundamental transformation in the development of novel drug candidates.[3]
This technical guide provides a comprehensive overview and a detailed protocol for the amidation reaction of a specific, highly functionalized acyl chloride: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the reaction mechanism, optimal conditions, and a step-by-step protocol to ensure successful and reproducible synthesis of the corresponding quinoline-4-carboxamides.
Reaction Mechanism: A Nucleophilic Acyl Substitution Pathway
The amidation of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride with a primary or secondary amine proceeds through a well-established nucleophilic acyl substitution mechanism.[4] The key steps are as follows:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate.[4]
Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture. This step is crucial as it neutralizes the hydrochloric acid (HCl) generated in the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4]
Experimental Protocol: Synthesis of a Representative 7-Chloro-8-methyl-2-phenylquinoline-4-carboxamide
This protocol details a general procedure for the amidation of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride with a representative primary amine, aniline. This procedure can be adapted for other primary and secondary amines with minor modifications.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate for chromatography
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Apparatus for column chromatography
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 - 1.2 equivalents) and triethylamine (1.5 - 2.0 equivalents) in anhydrous dichloromethane. If the amine is less reactive, a catalytic amount of DMAP (0.1 equivalents) can be added to accelerate the reaction.[5][6]
Cooling: Cool the solution to 0 °C using an ice bath. This is important to control the exothermic nature of the reaction.[4]
Addition of Acyl Chloride: Dissolve 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the cooled amine solution over 10-15 minutes using a dropping funnel.
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.
Work-up:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine and unreacted amine), saturated aqueous NaHCO₃ (to remove any remaining HCl), and finally with brine.[4]
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Purify the crude amide by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent (e.g., ethanol, acetonitrile).[7]
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the amidation reaction.
Caption: Experimental workflow for the synthesis of quinoline-4-carboxamides.
Key Reaction Parameters and Optimization
The success of the amidation reaction can be influenced by several factors. The following table summarizes key parameters and provides guidance for optimization.
Parameter
Recommended Condition
Rationale & Optimization Notes
Solvent
Anhydrous Dichloromethane (DCM)
DCM is a good solvent for both the acyl chloride and the amine, and it is relatively unreactive. Other aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) can also be used. The choice of solvent can influence reaction rate and solubility of the product.[8]
Base
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
A non-nucleophilic tertiary amine is used to neutralize the HCl byproduct without competing with the primary/secondary amine nucleophile. 1.5 to 2.0 equivalents are typically sufficient.
Temperature
0 °C to Room Temperature
The initial addition of the highly reactive acyl chloride should be done at 0 °C to control the exotherm. The reaction can then be allowed to proceed at room temperature. For less reactive amines, gentle heating may be required.
Catalyst
4-(Dimethylamino)pyridine (DMAP)
For sterically hindered or electronically deactivated amines, a catalytic amount of DMAP can significantly increase the reaction rate by forming a highly reactive acylpyridinium intermediate.[5][9]
Work-up
Aqueous wash with acid and base
The acidic wash removes the tertiary amine base and any unreacted primary/secondary amine. The basic wash neutralizes any remaining acid.
Purification
Silica Gel Chromatography or Recrystallization
Chromatography is generally effective for purifying a wide range of amides. If the product is a solid, recrystallization can be a more efficient method for obtaining high purity material.[7]
Safety Precautions
Acyl Chlorides: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is expected to be corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a well-ventilated fume hood.
Bases: Triethylamine and DIEA are corrosive and have strong odors. Handle them with care in a fume hood.
Exothermic Reaction: The reaction can be exothermic, especially during the addition of the acyl chloride. Ensure proper cooling and slow, controlled addition to prevent the reaction from becoming too vigorous.[4]
Conclusion
The amidation of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is a robust and versatile method for the synthesis of a diverse library of quinoline-4-carboxamides. By understanding the underlying reaction mechanism and carefully controlling the reaction conditions, researchers can efficiently synthesize these valuable compounds for further investigation in drug discovery and development programs. The protocol provided in this application note serves as a reliable starting point for the synthesis of these important molecules.
References
DMAP: The Ultimate Nucleophilic Catalyst for Amide Coupling and Beyond. (2025, October 6). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]
Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018, March 6). MDPI. [Link]
Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides. Organic Chemistry Portal. [Link]
Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (2020, August 3). ACS Publications. [Link]
What is the best technique for amide purification? (2020, November 2). ResearchGate. [Link]
Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. PMC. [Link]
Catalytic amidation via DMAP 79. ResearchGate. [Link]
Investigation of amination in 4-chloro-2-phenylquinoline derivatives with amide solvents. ResearchGate. [Link]
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016, March 10). MDPI. [Link]
Synthesis of Primary Aromatic Amides by Aminocarbonylation of Aryl Halides Using Formamide as an Ammonia Synthon. ACS Publications. [Link]
Amide synthesis by acylation. Organic Chemistry Portal. [Link]
Process for the purification of aromatic amines.
Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2025, October 16). ResearchGate. [Link]
Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. (2015, September 4). Austin Publishing Group. [Link]
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2016, August 9). ResearchGate. [Link]
Organocatalytic synthesis and evaluation of 7-chloroquinoline-1,2,3-triazoyl carboxamides as potential antinociceptive, anti-inflammatory and anticonvulsant agent. RSC Publishing. [Link]
Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [Link]
An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. (2013, December 13). Brieflands. [Link]
Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]
Application Note: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride in the Discovery of Novel PPARα Agonists for Oculovascular Diseases
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus: Scaffold derivatization, SAR library generation, and PPARα modulation in Diabetic Retinopathy (DR). Executive Summary & Scie...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals
Focus: Scaffold derivatization, SAR library generation, and PPARα modulation in Diabetic Retinopathy (DR).
Executive Summary & Scientific Rationale
The treatment of oculovascular conditions, particularly Diabetic Retinopathy (DR) and Age-Related Macular Degeneration (AMD), has historically relied on invasive anti-VEGF injections. Recent landmark clinical trials (FIELD and ACCORD) demonstrated that systemic administration of fenofibrate—a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist—significantly reduces the progression of DR[1]. However, fenofibrate suffers from low ocular distribution, weak target affinity, and dose-limiting toxicities[2].
To address these limitations, high-throughput virtual screening identified the 2-phenylquinoline-4-carboxylic acid chemotype as a promising, structurally distinct PPARα agonist. Specifically, 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (Y-0452) emerged as a potent lead compound capable of crossing the blood-ocular barrier to exert anti-angiogenic and neuroprotective effects[3].
In medicinal chemistry, the rapid optimization of this scaffold requires a highly reactive intermediate. 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3) serves as this critical node. By utilizing the acyl chloride rather than the free carboxylic acid, chemists bypass the need for expensive and sterically hindered peptide coupling reagents (e.g., HATU, EDC). The acyl chloride enables instantaneous, high-yielding nucleophilic acyl substitutions at room temperature, facilitating the rapid generation of amide and ester libraries to probe the amphiphilic binding pocket of the PPARα ligand-binding domain (LBD)[2].
Why the 7-Chloro-8-methyl-2-phenylquinoline Scaffold?
The structural divergence from traditional fibrates is intentional. Computational docking into the PPARα LBD (PDB: 1K7L) reveals that the 2-phenyl ring establishes crucial π-π stacking interactions with the receptor's hydrophobic core[2]. The addition of the 7-chloro and 8-methyl substituents on the quinoline ring is not arbitrary; these groups are precisely sized to fill a localized hydrophobic sub-pocket, restricting the rotational degrees of freedom of the scaffold and locking the molecule into an active agonistic conformation[4].
Fig 1: Divergent synthetic workflow from the acyl chloride intermediate to various PPARα drug candidates.
Downstream Pharmacological Pathway
Upon entering the retinal tissue, active derivatives of this scaffold bind to the cytosolic/nuclear PPARα. This triggers heterodimerization with the Retinoid X Receptor (RXR). The complex binds to Peroxisome Proliferator Response Elements (PPREs) on the DNA, fundamentally altering gene transcription[4]. The causality of its efficacy in DR lies in its ability to trans-repress Nuclear Factor-kappa B (NF-κB), thereby downregulating pro-inflammatory cytokines (IL-6) and adhesion molecules (ICAM-1), which directly halts retinal leukostasis and capillary leakage[3].
Fig 2: Mechanism of action of Y-0452 in mitigating Diabetic Retinopathy via PPARα activation.
Quantitative Data: Y-0452 vs. Clinical Standard
To understand the value of synthesizing derivatives from this intermediate, we must benchmark the parent free acid (Y-0452) against the current clinical standard, Fenofibrate.
Table 1: Comparative pharmacological profile highlighting the rationale for utilizing the quinoline chemotype over traditional fibrates in oculovascular drug discovery.
Experimental Protocols: Library Generation via Acyl Chloride
The following self-validating protocols describe how to utilize 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride to generate targeted libraries for SAR evaluation.
Protocol A: Parallel Synthesis of Amide Derivatives (SAR Probing)
Causality: Amides are highly stable to enzymatic degradation in plasma. By reacting the acyl chloride with various aliphatic and aromatic amines, researchers can map the steric limits of the PPARα amphiphilic pocket[2].
Preparation: In an inert atmosphere (N2), dissolve 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (0.5 mmol) in 5 mL of anhydrous DCM in a 20 mL scintillation vial.
Base Addition: Add DIPEA (1.25 mmol). Rationale: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the protonation and subsequent deactivation of the nucleophilic amine.
Nucleophilic Attack: Dropwise, add the selected amine (0.6 mmol) dissolved in 1 mL DCM. Stir the reaction at room temperature.
Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using a 70:30 Hexane:Ethyl Acetate system. The highly polar acyl chloride (which streaks as the free acid on silica) will disappear, replaced by a distinct, higher Rf amide spot. Reaction is typically complete within 2 hours.
Quench & Workup: Quench the reaction with 5 mL of saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Purification: Purify the crude amide via flash column chromatography or preparative HPLC to >95% purity for biochemical screening.
Protocol B: Controlled Hydrolysis to Y-0452 (Active Pharmaceutical Ingredient)
Causality: If the acyl chloride was synthesized de novo via a Pfitzinger reaction followed by thionyl chloride treatment, it must be carefully hydrolyzed to yield the active free acid (Y-0452) without inducing decarboxylation, a known risk for quinoline-4-carboxylic acids under harsh conditions.
Step-by-Step Methodology:
Solvent System: Dissolve the acyl chloride (1.0 mmol) in a 4:1 mixture of Tetrahydrofuran (THF) and water (10 mL). Rationale: THF ensures the lipophilic quinoline remains in solution, while water serves as the nucleophile.
Mild Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H2O) (2.0 eq) at 0°C. Stir for 1 hour, allowing the reaction to warm to room temperature.
Acidification: Carefully acidify the mixture to pH 3-4 using 1M HCl. Rationale: The isoelectric point of the quinoline-carboxylic acid causes it to precipitate out of the aqueous/organic mixture at this pH.
Isolation: Filter the resulting white/pale-yellow precipitate via vacuum filtration. Wash the filter cake with cold water and a small amount of cold diethyl ether to remove organic impurities.
Drying: Dry the solid in vacuo at 40°C overnight to yield pure 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (Y-0452).
References
Therapeutic Effects of a Novel Agonist of Peroxisome Proliferator-Activated Receptor Alpha for the Treatment of Diabetic Retinopathy
Source: Investigative Ophthalmology & Visual Science (IOVS) / PubMed
URL:[Link]
Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions
Source: PMC / National Institutes of Health
URL:[Link]
Small-Molecule Modulation of PPARs for the Treatment of Prevalent Vascular Retinal Diseases
Source: MDPI
URL:[Link]
US11447452B2 - Agonists of peroxisome proliferator-activated receptor alpha and methods of use
Source: Google Patents
URL
Thionyl chloride mediated synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Application Note & Protocol Topic: Thionyl Chloride Mediated Synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride For: Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoli...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note & Protocol
Topic: Thionyl Chloride Mediated Synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Utility of Acyl Chlorides
Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic bioactive compounds with a wide array of therapeutic properties, including antimalarial, anticancer, antibacterial, and antiviral activities.[1][2] The compound 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is a highly valuable synthetic intermediate.[3] Its precursor, 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid[4], can be synthesized through established methods like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][5][6][7]
The conversion of the relatively stable carboxylic acid to the highly reactive acyl chloride functional group is a critical activation step. This transformation unlocks a plethora of subsequent nucleophilic acyl substitution reactions, enabling the synthesis of esters, amides, and other derivatives, which is pivotal for developing new chemical entities in drug discovery programs.[8][9] Thionyl chloride (SOCl₂) is an exceptionally effective reagent for this conversion due to its high reactivity and the convenient formation of gaseous byproducts that drive the reaction to completion.[10][11][12]
This document provides a comprehensive guide to the synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride, detailing the underlying mechanism, a step-by-step experimental protocol, critical safety considerations, and characterization methods.
Reaction Mechanism: From Carboxylic Acid to Acyl Chloride
The conversion of a carboxylic acid to an acyl chloride using thionyl chloride is a classic nucleophilic acyl substitution reaction. The key to this transformation is the conversion of the hydroxyl (-OH) group, a poor leaving group, into an acyl chlorosulfite intermediate, which possesses a much better leaving group.[9][13]
The mechanism proceeds through the following steps:
Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carbonyl oxygen of the carboxylic acid onto the electrophilic sulfur atom of thionyl chloride.[9][14]
Formation of the Acyl Chlorosulfite Intermediate: Following the initial attack, a chloride ion is expelled from the sulfur atom, and a proton is lost from the hydroxyl group. This results in the formation of a key intermediate, an acyl chlorosulfite.[10][13]
Nucleophilic Attack by Chloride: A chloride ion (liberated in the previous step) then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chlorosulfite intermediate. This forms a transient tetrahedral intermediate.[8][10]
Collapse and Product Formation: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, leading to the expulsion of the chlorosulfite group. This leaving group readily decomposes into stable gaseous byproducts: sulfur dioxide (SO₂) and a chloride ion, which subsequently forms hydrogen chloride (HCl) with the proton abstracted earlier.[8][9][11]
The irreversible nature of this final step, driven by the evolution of SO₂ and HCl gases, ensures a high yield of the desired acyl chloride product.[10]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride.
Anhydrous solvent (e.g., Toluene or Dichloromethane)
Catalytic N,N-Dimethylformamide (DMF, ~1-2 drops)
Anhydrous hexane for recrystallization
Equipment:
Round-bottom flask
Reflux condenser with a gas outlet adapter
Dropping funnel
Magnetic stirrer and stir bar
Heating mantle
Inert gas supply (Nitrogen or Argon) with manifold
Gas trap/bubbler containing NaOH solution
Rotary evaporator
Standard laboratory glassware (oven-dried)
Safety Precautions
Thionyl Chloride Hazard: Thionyl chloride is extremely corrosive, toxic upon inhalation, and reacts violently with water, releasing toxic gases (SO₂ and HCl).[15][16][17] All manipulations must be conducted within a certified chemical fume hood.[18]
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and heavy-duty, acid-resistant gloves (e.g., neoprene or butyl rubber).[15][18][19]
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all glassware is thoroughly oven-dried and the reaction is performed under an inert atmosphere to prevent hydrolysis of the reagent and product.[10]
Gas Neutralization: The HCl and SO₂ gases evolved during the reaction are toxic and corrosive.[18] The reaction apparatus must be equipped with a gas trap containing a concentrated sodium hydroxide solution to neutralize these acidic gases before they are vented into the fume hood.
Step-by-Step Procedure
Apparatus Setup: Assemble the reaction apparatus consisting of a round-bottom flask, magnetic stirrer, dropping funnel, and reflux condenser. Ensure all joints are properly sealed. Connect the top of the condenser to a gas bubbler containing NaOH solution. Purge the entire system with an inert gas (N₂ or Ar).
Charging the Reactor: To the round-bottom flask, add 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) and a suitable volume of anhydrous toluene to create a stirrable suspension.
Catalyst Addition: Add 1-2 drops of anhydrous DMF to the suspension. DMF catalyzes the reaction by forming a Vilsmeier-type intermediate, which is a more potent chlorinating agent.[10]
Reagent Addition: Fill the dropping funnel with thionyl chloride (2.0 eq). Cool the reaction flask in an ice bath to 0°C. Add the thionyl chloride dropwise to the stirred suspension over 15-20 minutes. Vigorous gas evolution will be observed.
Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux (for toluene, ~110°C) using a heating mantle.
Monitoring Progress: Maintain the reflux for 2-4 hours. The reaction is typically complete when the evolution of gases ceases and the reaction mixture becomes a clear solution. Progress can also be monitored by taking small aliquots (carefully quenching with methanol to form the methyl ester) and analyzing by Thin Layer Chromatography (TLC).
Work-up and Isolation: Once the reaction is complete, cool the flask to room temperature. Carefully dismantle the apparatus. Remove the excess thionyl chloride and the solvent under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a cold trap and/or an acid trap).
Purification: The resulting crude solid is 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. For many applications, this crude product is of sufficient purity to be used directly. For higher purity, the solid can be recrystallized from an anhydrous non-polar solvent such as hexane.
Data Summary and Characterization
Table 1: Reaction Parameters
Parameter
Value/Condition
Rationale
Stoichiometry (SOCl₂)
1.5 - 2.0 equivalents
An excess ensures the complete conversion of the carboxylic acid.
Solvent
Anhydrous Toluene or CH₂Cl₂
Provides a medium for the reaction and must be inert and dry.
Catalyst
N,N-Dimethylformamide (DMF)
Accelerates the reaction, especially for less reactive acids.[10]
Temperature
0°C (addition), then Reflux
Initial cooling controls the exothermic reaction; reflux provides the energy to drive it to completion.
Reaction Time
2 - 4 hours
Typical duration for completion, but should be monitored.
Typical Yield
> 90%
The irreversible nature of the reaction generally leads to high yields.
Product Characterization
The successful synthesis of the acyl chloride can be confirmed using standard analytical techniques:
FT-IR Spectroscopy: The most telling evidence is the disappearance of the broad O-H stretching band (typically ~2500-3300 cm⁻¹) of the starting carboxylic acid and the appearance of a strong, sharp C=O stretching band for the acyl chloride at a higher frequency (typically 1750-1800 cm⁻¹).
¹H and ¹³C NMR Spectroscopy: Confirms the preservation of the quinoline backbone and the absence of the carboxylic acid proton. Shifts in the carbon signals adjacent to the carbonyl group are also expected.
Mass Spectrometry: Provides the molecular weight of the product, confirming the substitution of the -OH group with -Cl. The isotopic pattern for the two chlorine atoms can also be observed.
References
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
National Center for Biotechnology Information. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. Organic Chemistry. [Link]
American Chemical Society Publications. (2023, August 23). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
Synfacts. (2018). Quinoline-4-carboxylic Acids and Esters from N,N-Dimethylenaminones and Isatins. [Link]
Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. [Link]
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: THIONYL CHLORIDE. [Link]
MDPI. (2023, April 27). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]
PENTA. (2019, September 12). Thionyl chloride Safety Data Sheet. [Link]
Taylor & Francis Online. (2025, July 3). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. [Link]
Leonard, M. S. (2013, December 8). Reaction of Carboxylic Acids with Thionyl Chloride. YouTube. [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
Chemistry Steps. (2020, February 16). SOCl2 Reaction with Carboxylic Acids. [Link]
University of Alabama in Huntsville. (2013, July 22). SOP 0079 - Thionyl Chloride. [Link]
Application Note: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride in Medicinal Chemistry
Executive Summary & Chemical Profile The compound 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3)[1] is a highly reactive, privileged scaffold intermediate utilized extensively in modern medicina...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
The compound 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3)[1] is a highly reactive, privileged scaffold intermediate utilized extensively in modern medicinal chemistry. Derived from its parent carboxylic acid, 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (also known as Y-0452 , CAS: 500346-26-9)[2], this acyl chloride serves as the critical synthetic linchpin for generating diverse libraries of 2,4-disubstituted quinolines.
Historically, the quinoline core has been a cornerstone of antimicrobial and antimalarial drug discovery. However, recent high-throughput virtual screening and structure-activity relationship (SAR) studies have repositioned this specific chemotype as a potent, non-fibrate agonist of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα) [3]. By utilizing the acyl chloride intermediate, medicinal chemists can rapidly synthesize amide and ester derivatives that exploit the amphiphilic binding pocket of PPARα, offering novel therapeutic avenues for oculovascular diseases such as Diabetic Retinopathy (DR) and Age-Related Macular Degeneration (AMD)[4][5].
Mechanistic Insights: From Chemical Reactivity to Biological Efficacy
The Chemical Rationale: Why the Acyl Chloride?
In SAR campaigns, the parent acid (Y-0452) exhibits a relatively weak on-target activity in biochemical PPARα assays (EC50 ≈ 25–50 µM)[4]. To optimize binding affinity, chemists must explore the chemical space around the C4 position of the quinoline ring. The carboxylic acid hydroxyl group is a poor leaving group, making direct amidation thermodynamically unfavorable.
Conversion of the acid to 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride using phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) dramatically increases the electrophilicity of the carbonyl carbon[6]. This allows for rapid, room-temperature nucleophilic acyl substitution with sterically hindered aromatic amines. The resulting bulky 2,4-disubstituted quinoline amides demonstrate enhanced lipophilicity and improved target engagement, which is critical for both antimicrobial potency and nuclear receptor binding[6].
The Biological Rationale: PPARα Agonism and Neuroprotection
Derivatives of the Y-0452 scaffold function by directly binding to the ligand-binding domain of PPARα. Unlike classical fibrates (e.g., fenofibrate), which can cause off-target liver toxicity and pan-PPAR activation, the quinoline chemotype provides a highly selective interaction[3][5].
Upon ligand binding, PPARα undergoes a conformational shift, heterodimerizes with the Retinoid X Receptor (RXR), and binds to Peroxisome Proliferator Response Elements (PPREs)[3][7]. This action upregulates lipid metabolism genes while simultaneously trans-repressing the NF-κB signaling pathway. The inhibition of NF-κB directly downregulates pro-inflammatory cytokines (TNF-α) and Vascular Endothelial Growth Factor (VEGF), thereby preventing endothelial cell apoptosis, leukostasis, and vascular leakage in the diabetic retina[3][8].
Mechanism of quinoline-based PPARα agonists in mitigating diabetic retinopathy via NF-κB inhibition.
Quantitative Data Summary
The structural evolution of the 7-chloro-8-methyl-2-phenylquinoline scaffold has yielded significant improvements in both target specificity and broad-spectrum biological activity. Table 1 summarizes the quantitative shifts in efficacy when moving from the parent acid to advanced derivatives synthesized via the acyl chloride intermediate.
Table 1: Comparative Efficacy of Quinoline Derivatives
The following protocols outline the self-validating workflow for utilizing 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride to generate and screen novel therapeutics.
Synthetic workflow from parent carboxylic acid to biologically active quinoline amides.
Protocol 1: Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives
Objective: To synthesize a library of biologically active amides utilizing the highly reactive acyl chloride intermediate[6].
Anhydrous dichloromethane (DCM) and Triethylamine (TEA)
Step-by-Step Procedure:
Activation (In Situ Generation): Suspend 1.0 eq of the parent acid in anhydrous DCM under an inert argon atmosphere. Slowly add 1.2 eq of PCl5.
Causality: PCl5 is preferred over SOCl2 for highly sterically hindered quinolines as it drives the chlorination to completion rapidly, preventing the formation of unreactive anhydrides.
Reflux & Monitoring: Reflux the mixture for 1–2 hours. The reaction is self-validating via the cessation of HCl gas evolution. Evaporate the solvent under reduced pressure to yield the crude 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride .
Nucleophilic Coupling: Dissolve the crude acyl chloride in fresh anhydrous DCM. Cool the flask to 0°C. Dropwise, add a solution containing 1.1 eq of the chosen aromatic amine and 2.0 eq of TEA.
Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the incoming amine nucleophile, which would otherwise halt the reaction.
Purification: Allow the reaction to warm to room temperature and stir for 30 minutes. Wash the organic layer with 1M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate, and recrystallize from ethanol.
Validation: Confirm the structure via 1H-NMR (look for the disappearance of the broad carboxylic acid -OH peak at ~12 ppm and the appearance of a sharp amide -NH peak at ~10 ppm) and LC-MS.
Protocol 2: In Vitro PPARα Transcriptional Activity Assay (Self-Validating)
Objective: To quantify the PPARα agonistic activity of the newly synthesized quinoline derivatives[3].
Materials:
PPRE-Luciferase reporter cell line (e.g., PrimCells Combo cell line expressing PPARα)
Doxycycline (for inducible expression)
Synthesized Quinoline Amides (Test compounds)
Fenofibric Acid (Positive control)
DMSO (Negative/Vehicle control)
Step-by-Step Procedure:
Cell Seeding: Seed the PPRE-Luciferase reporter cells into 24-well plates at a density of 2 × 10^5 cells/well in DMEM supplemented with 10% FBS.
Receptor Induction: Add 1 μg/mL doxycycline to all wells to induce the expression of PPARα. Incubate for 24 hours at 37°C, 5% CO2.
Causality: Inducible expression ensures that the baseline luminescence is strictly controlled, preventing background noise from endogenous nuclear receptors.
Compound Treatment: Treat the cells with varying concentrations (e.g., 1 µM, 10 µM, 50 µM) of the test quinoline amides. Concurrently, treat control wells with Fenofibric Acid (positive validation) and 0.1% DMSO (negative validation). Incubate for 36 hours.
Lysis and Measurement: Lyse the cells using a standard reporter lysis buffer. Transfer the lysate to an opaque 96-well plate, add luciferin substrate, and immediately read the luminescence using a microplate reader.
Data Normalization (Self-Validation): Normalize the raw luminescence units (RLU) against total protein concentration (determined via BCA assay) to rule out false negatives caused by compound cytotoxicity. Calculate the EC50 using non-linear regression.
Technical Support Center: Handling & Storing 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Welcome to the Technical Support Center. As a highly reactive building block in drug development, 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride presents significant handling challenges.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a highly reactive building block in drug development, 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride presents significant handling challenges. This guide is engineered for researchers and application scientists to troubleshoot, diagnose, and prevent the hydrolytic degradation of this moisture-sensitive acyl chloride.
Mechanistic Insight: The Causality of Hydrolysis
To prevent degradation, one must first understand the chemical causality behind it. 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is an acyl chloride. The carbonyl carbon (C=O) in this molecule is highly polarized and extremely electrophilic due to the combined electron-withdrawing effects of the oxygen and chlorine atoms.
When exposed to even trace amounts of atmospheric moisture, the molecule undergoes a rapid 1[1]. Water acts as a nucleophile, attacking the carbonyl carbon to form an unstable tetrahedral intermediate. This intermediate quickly collapses, expelling a chloride ion and a proton to yield the corresponding unreactive carboxylic acid and corrosive hydrogen chloride (HCl) gas[2].
Nucleophilic addition-elimination mechanism of acyl chloride hydrolysis.
Troubleshooting Guide & FAQs
Q: I noticed a pressure build-up and a "popping" sound when opening my reagent vial. What caused this?A: This is a definitive symptom of hydrolytic degradation. The reaction between the acyl chloride and moisture generates HCl gas. In a tightly sealed container, this gas accumulates, leading to a dangerous pressure build-up[3]. Always open suspected degraded vials in a well-ventilated fume hood to avoid inhalation of corrosive fumes.
Q: Can I dry the hydrolyzed product to recover the active acyl chloride?A: No. Hydrolysis is an irreversible thermodynamic sink under standard conditions. The resulting carboxylic acid must be re-chlorinated using harsh reagents (e.g., thionyl chloride or oxalyl chloride) to regenerate the acyl chloride[4]. Prevention is the only viable strategy.
Q: How long can I expose the reagent to ambient air during an experiment?A: Exposure should be strictly zero. Even brief exposure to ambient humidity initiates autocatalytic degradation. All handling must occur in an inert atmosphere, such as a glovebox maintaining <1 ppm H₂O and O₂[5].
Quantitative Diagnostics & Material Compatibility
If you suspect your batch of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride has been compromised, do not proceed with your synthesis. Use the quantitative analytical markers in Table 1 to verify the integrity of your reagent.
Table 1: Analytical Diagnostics for Hydrolysis
Analytical Method
Intact Acyl Chloride
Hydrolyzed Carboxylic Acid
Causality / Logic
FTIR Spectroscopy
~1770 cm⁻¹ (C=O stretch)
~1700 cm⁻¹ (C=O stretch), Broad O-H peak at 2500-3300 cm⁻¹
Chloride is a weaker electron donor than hydroxyl, keeping the C=O bond stronger and at a higher frequency.
¹H NMR (CDCl₃)
Absence of acidic proton
Broad singlet at ~11.0 - 13.0 ppm (COOH)
Formation of the carboxylic acid introduces a highly deshielded proton.
Visual Inspection
Clear/pale yellow solid/liquid
White fuming (HCl gas release) upon opening
HCl gas interacts with atmospheric moisture to form visible hydrochloric acid aerosol[3].
Table 2: Storage Container Material Compatibility
Material
Compatibility
Rationale
Amber Glass
Excellent
Inert to acyl chlorides and protects against potential photolytic degradation[6].
PTFE (Teflon)
Excellent
Highly resistant to corrosive HCl and acyl chlorides; ideal for cap liners.
Polyethylene (PE)
Poor
Permeable to moisture over time; susceptible to chemical attack by acyl chlorides.
Rubber Septa
Poor
Degrades rapidly upon contact with acyl chlorides, compromising the moisture barrier.
Standard Operating Procedure (SOP): Moisture-Free Storage
To ensure the long-term stability of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride, you must implement a self-validating storage protocol. This methodology isolates the reagent from moisture and provides built-in checks to confirm the system's integrity.
Step-by-step moisture-free storage workflow for acyl chlorides.
Step-by-Step Methodology:
Phase 1: Inert Atmosphere Handling
Preparation: Transfer the bulk container of the acyl chloride into a vacuum glovebox. Ensure the internal atmosphere maintains strictly <1 ppm moisture[5].
Aliquoting: Divide the bulk reagent into single-use aliquots. Causality: Repeatedly opening a bulk container inevitably introduces trace moisture, ruining the entire batch. Single-use aliquots isolate the risk and preserve the main stock.
Phase 2: Sealing and Containment
3. Primary Containment: Use pre-dried (oven-baked at 120°C for >4 hours) amber glass vials. Causality: Amber glass prevents photolytic degradation, while glass itself is impervious to the corrosive nature of the acyl chloride[6].
4. Capping: Seal the vials with PTFE-lined (Teflon) screw caps. Do not use rubber or standard plastic septa, as they will degrade upon contact with HCl vapors[3].
5. Secondary Sealing: Wrap the external seam between the cap and the vial tightly with electrical tape or Parafilm to create a secondary physical barrier against humidity.
Phase 3: Storage and Self-Validation
6. Desiccation: Place the sealed vials inside a secondary container (e.g., a vacuum desiccator) filled with active, indicating desiccant (such as Drierite).
7. Temperature Control: Store the desiccator in a dedicated chemical refrigerator at 4°C. Causality: Lower temperatures reduce the kinetic rate of any potential degradation reactions and lower the vapor pressure of the compound.
8. Validation Protocol (Self-Validating System): Record the exact mass of the sealed vial (to 0.1 mg precision) before storage. Before use, re-weigh the vial. A mass increase indicates moisture ingress and subsequent hydrolysis. Additionally, monitor the indicating desiccant in the secondary container; if it changes color (e.g., blue to pink), the external moisture barrier has failed, and the primary vials must be inspected immediately.
References
Acyl Chlorides - formation and hydrolysis mechanism
Source: YouTube
URL
Source: docbrown.
Source: basf.
Source: grokipedia.
SAFETY DATA SHEET - Acrylic acid chloride (Proxy for Acyl Chloride handling)
Troubleshooting low reactivity of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride in coupling reactions
Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting strategies for addressing the notoriously low apparent reactivity of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal. This guide provides authoritative troubleshooting strategies for addressing the notoriously low apparent reactivity of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS 6338-22-3)[1].
This specific acyl chloride is a critical building block in drug development, most notably utilized in the synthesis of potent quinoline-4-carboxamide antimalarials[2] and novel Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonists, such as Y-0452, which are developed for the treatment of diabetic retinopathy[3]. Despite being an "activated" carboxylic acid derivative, researchers frequently report stalled reactions, poor yields, and cloudy reaction mixtures. This guide deconstructs the chemical causality behind these failures and provides a self-validating protocol to ensure robust coupling.
Part 1: Diagnostic FAQs (The Causality of Low Reactivity)
Q1: Why is my acid chloride failing to react with primary or secondary amines despite being an "activated" species?A1: Rapid Hydrolysis (The "Dead Reagent" Phenomenon).
The electron-withdrawing nature of the quinoline ring—further exacerbated by the highly electronegative 7-chloro substituent—makes the 4-carbonyl carbon exceptionally electrophilic. Consequently, it is hyper-sensitive to trace ambient moisture. If the reagent is exposed to air during storage or weighing, it rapidly hydrolyzes back to 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (CAS 500346-26-9)[4]. This carboxylic acid is completely inert to amines unless a peptide coupling reagent (e.g., HATU, EDC) is introduced.
Q2: My reaction starts homogeneously but quickly turns cloudy and stalls at 20-30% conversion. What is happening?A2: Hydrochloride Salt Precipitation.
During amide bond formation, hydrochloric acid (HCl) is generated as a byproduct. The quinoline nitrogen is moderately basic. If your chosen base (e.g., Triethylamine) is too weak, highly volatile, or not present in sufficient excess, the HCl protonates the quinoline nitrogen. This forms a quinoline-H⁺ Cl⁻ salt, which is highly insoluble in standard non-polar organic solvents like Dichloromethane (DCM). The precipitation physically removes your electrophile from the reaction phase, resulting in an artificial "low reactivity" state.
Q3: How do the 8-methyl and 2-phenyl groups impact the coupling kinetics?A3: Steric Shielding and Nucleophilic Suppression.
The 2-phenyl and 8-methyl substituents heavily shield the quinoline core. While they do not directly block the 4-position, they drastically reduce the nucleophilicity of the quinoline nitrogen. This is a double-edged sword: it prevents unwanted intermolecular self-polymerization, but it also means the system cannot rely on auto-catalysis. To overcome the steric sluggishness when coupling with bulky amines, an external nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP) is strictly required to form a highly reactive aroyl-DMAP intermediate[5].
Part 2: Mechanistic Workflows & Logical Relationships
Logical workflow identifying causes of low reactivity and the optimized coupling pathway.
Part 3: Self-Validating Experimental Protocol
To bypass the risks of storage degradation and salt precipitation, we mandate an in-situ activation and coupling workflow .
Step 1: In-Situ Chlorination
In an oven-dried, N₂-purged flask, suspend 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (1.0 eq) in anhydrous DCM (0.1 M).
Add Oxalyl Chloride (1.5 eq) dropwise at 0 °C, followed by catalytic anhydrous DMF (0.05 eq).
Causality: Oxalyl chloride is preferred over thionyl chloride as it operates at room temperature, preventing thermal degradation of the quinoline core.
Self-Validation Check: Immediate, vigorous gas evolution (CO and CO₂) must be observed. If no gas evolves, your oxalyl chloride is degraded.
Step 2: Solvent Exchange & Salt Mitigation
3. After 2 hours at room temperature, concentrate the mixture under reduced pressure to completely remove excess oxalyl chloride and dissolved HCl. Backfill the flask with dry N₂.
4. Reconstitute the crude acid chloride in a 9:1 mixture of anhydrous DCM and DMF .
Causality: The 10% DMF ensures that any transient hydrochloride salts remain fully solvated, keeping the electrophile in the liquid phase.
Causality: DIPEA is sterically hindered and will not compete as a nucleophile, while its strong basicity prevents quinoline protonation. DMAP rapidly attacks the acid chloride to form an ultra-reactive aroyl-DMAP salt[5].
Add the target amine (1.2 eq) dropwise and stir for 4-6 hours at room temperature.
Self-Validation Check: Quench an aliquot with saturated NaHCO₃ and run a TLC (Hexanes/EtOAc). Complete consumption of the baseline spot (carboxylic acid/salt) and the appearance of a highly UV-active product spot confirms success.
Part 4: Quantitative Optimization Data
The following table summarizes the causal relationship between reaction conditions and coupling yields for this specific quinoline substrate:
Solvent System
Base (Equivalents)
Additive (Eq)
Observed Reaction State
Conversion Yield (%)
DCM (100%)
TEA (1.5)
None
Heavy Precipitation (Stalled)
22%
THF (100%)
K₂CO₃ (3.0)
None
Heterogeneous / Slow
15%
DCM (100%)
DIPEA (3.0)
None
Clear to Slightly Cloudy
45%
DCM/DMF (9:1)
DIPEA (3.0)
DMAP (0.1)
Homogeneous (Rapid)
>95%
Part 5: Pharmacological Context & Downstream Application
Mastering the reactivity of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride unlocks critical therapeutic pathways. When successfully coupled with specific amines, it yields Y-0452 , a structurally distinct PPARα agonist. Unlike traditional fibrates, Y-0452 exhibits potent anti-inflammatory and anti-angiogenic effects specifically in retinal tissues, making it a highly promising candidate for treating diabetic retinopathy[3].
Pharmacological signaling pathway of Y-0452 synthesized via quinoline-4-carbonyl coupling.
References
[4] PubChem. 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid | C17H12ClNO2 - PubChem. National Institutes of Health (NIH). 4
[3] Deng, G., et al. Therapeutic Effects of a Novel Agonist of Peroxisome Proliferator-Activated Receptor Alpha for the Treatment of Diabetic Retinopathy. Investigative Ophthalmology & Visual Science (IOVS). 3
[2] Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. 2
[5] Quesnel, J. S., et al. A flexible approach to Pd-catalyzed carbonylations via aroyl dimethylaminopyridinium salts. RSC Advances. 5
Technical Support Center: Optimizing Purification for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of bulky, heteroaromatic acid chlorides.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of bulky, heteroaromatic acid chlorides. 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is a highly reactive, moisture-sensitive intermediate, most notably utilized in the synthesis of the potent PPARα agonist Y-0452[1].
Because acid chlorides are inherently electrophilic and prone to rapid degradation, standard purification techniques (like aqueous workups or column chromatography) will destroy your product[2]. This guide provides field-proven, causality-driven methodologies to ensure high-yield, high-purity isolation.
Workflow Visualization
Synthesis and purification workflow for 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride.
Troubleshooting & FAQs
Q1: Why does my purified product consistently show a high percentage of the free carboxylic acid (Y-0452) by NMR?Causality: Acid chlorides are highly electrophilic. The quinoline nitrogen in your molecule can act as an internal base, accelerating nucleophilic attack by trace atmospheric moisture. This expels the chloride leaving group, reverting the compound to 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid[3].
Solution: You must treat this as an air-sensitive workflow. Use Schlenk line techniques, rigorously dry all glassware in an oven (>120°C for 4 hours), and only use anhydrous solvents stored over activated molecular sieves.
Q2: I am observing dark, tarry impurities in my crude mixture. Can I purify this via vacuum distillation?Causality: No. The target compound has a very high predicted boiling point (~479.7ºC at 760 mmHg)[4]. Even under high vacuum (e.g., Kugelrohr distillation), the thermal energy required to vaporize this bulky, polyaromatic system exceeds its thermal decomposition threshold, leading to polymerization and tar formation.
Solution: Avoid thermal distillation of the product entirely. Instead, utilize solvent-based matrix disruption (azeotropic stripping) followed by recrystallization.
Q3: How do I completely remove excess chlorinating agent (e.g., thionyl chloride or oxalyl chloride) without degrading the product?Causality: Simple rotary evaporation is insufficient because volatile chlorinating agents become physically trapped within the crystalline lattice of the crude quinoline acid chloride.
Solution: Perform an azeotropic distillation. By adding anhydrous toluene and evaporating it under vacuum, the toluene co-distills with the trapped reagents, physically pulling them out of the solid matrix without requiring destructive heat.
Q4: Can I monitor the purification process using standard Silica Gel TLC?Causality: Absolutely not. The silanol (Si-OH) groups on the surface of stationary phase silica gel are nucleophilic. They will irreversibly react with the acid chloride, either hydrolyzing it or covalently binding it to the plate[2].
Solution: Use a self-validating derivatization test. Quench a 1 mg aliquot of your reaction mixture in 0.5 mL of dry methanol with a drop of triethylamine. This instantly converts the acid chloride to a stable methyl ester, which can then be safely analyzed via TLC or LC-MS to confirm the absence of the starting carboxylic acid.
This protocol utilizes a self-validating system to ensure the structural integrity of the acid chloride is maintained throughout the workflow.
Step 1: Reaction Setup (Strictly Anhydrous)
Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a flow of high-purity Argon.
Add 1.0 equivalent of 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid.
Suspend the solid in anhydrous Dichloromethane (DCM) (0.2 M concentration).
Step 2: Catalytic Activation & Chlorination
Add 3 drops of anhydrous N,N-Dimethylformamide (DMF). Causality: DMF reacts with the chlorinating agent to form the Vilsmeier-Haack reagent, a highly reactive electrophile that accelerates the conversion at room temperature, preventing the need for destructive heating.
Dropwise, add 1.5 equivalents of Oxalyl Chloride at 0°C.
Allow the reaction to warm to room temperature and stir until gas evolution (CO2, CO, HCl) ceases (approx. 2 hours).
Step 3: Azeotropic Stripping
Remove the DCM and excess oxalyl chloride under reduced pressure using a Schlenk line cold trap.
To the crude solid, add 10 mL of anhydrous toluene.
Evaporate the toluene under high vacuum. Repeat this toluene addition and evaporation cycle three times . Causality: This ensures the complete removal of residual HCl and oxalyl chloride trapped in the solid matrix.
Step 4: Recrystallization & Isolation
Dissolve the resulting crude solid in a minimum volume of hot (60°C) anhydrous toluene under Argon.
Slowly add cold, anhydrous hexanes dropwise until slight turbidity persists.
Allow the flask to cool slowly to room temperature, then transfer to a -20°C freezer overnight to induce crystallization.
Filter the resulting crystals using a Schlenk frit under Argon. Wash with cold, dry hexanes.
Dry the solid under high vacuum (0.1 mmHg) for 4 hours.
Quantitative Method Comparison
To justify the protocol above, review the following data comparing standard purification methodologies for bulky acid chlorides.
Purification Strategy
Expected Yield (%)
Expected Purity (%)
Mechanistic Causality
Recommendation Status
Recrystallization (Toluene/Hexane)
75 - 80%
> 98%
Disrupts the crystal lattice, allowing trapped volatiles to escape while selectively precipitating the target product.
Highly Recommended
Trituration (Cold Dry Hexanes)
85 - 90%
90 - 95%
Removes non-polar impurities but traps some residual chlorinating agents inside the solid matrix.
Acceptable for immediate use
Vacuum Distillation (Kugelrohr)
< 20%
N/A
High MW and boiling point (~479°C) lead to severe thermal degradation before vaporization occurs.
Not Recommended
Silica Gel Chromatography
0%
0%
Nucleophilic silanol groups on silica irreversibly hydrolyze the acid chloride back to the precursor.
Strictly Prohibited
References
Design, Synthesis, and Structure–Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists, ACS Medicinal Chemistry Letters,[Link]
Structure-guided Evolution of a 2-Phenyl-4-carboxyquinoline Chemotype into PPARα Selective Agonists: New Leads for Oculovascular Conditions, PMC,[Link]
Technical Support Center: Handling Moisture Sensitivity of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3) .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3) . As an acyl chloride, this compound is a highly reactive electrophile and is exquisitely sensitive to ambient moisture, necessitating rigorous anhydrous laboratory techniques.
Below, you will find mechanistic insights, troubleshooting FAQs, and validated protocols to ensure high yields and safe handling during your synthetic workflows.
Section 1: Mechanistic Grounding - The Causality of Degradation
Why is this specific quinoline-4-carbonyl chloride so sensitive?
All acid chlorides undergo nucleophilic acyl substitution when exposed to water. The mechanism involves the rapid nucleophilic attack of water on the highly polarized carbonyl carbon, forming an unstable tetrahedral intermediate. This is followed by the irreversible elimination of the chloride ion, yielding the corresponding carboxylic acid and hydrogen chloride (HCl) gas[1].
For 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride, the electron-withdrawing nature of the quinoline ring further increases the electrophilicity of the carbonyl carbon. This structural feature lowers the activation energy for nucleophilic attack, accelerating the rate of interfacial hydrolysis compared to standard aliphatic acid chlorides[1].
Caption: Mechanistic pathway of moisture-induced hydrolysis of the quinoline-4-carbonyl chloride.
Section 2: Troubleshooting Guides & FAQs
Q1: My downstream amide coupling reaction is showing unexpectedly low yields (<30%), and LC-MS shows a large M-Cl+OH peak. What is happening?A: The M-Cl+OH peak corresponds to the carboxylic acid derivative. Your starting material has hydrolyzed before or during the reaction. Even brief exposure to ambient humidity during weighing can convert a significant fraction of the acid chloride to the unreactive carboxylic acid[2].
Solution: Weigh the reagent inside a nitrogen or argon-filled glovebox. If a glovebox is unavailable, utilize Schlenk line techniques for all transfers and ensure all solvents (e.g., DCM, THF) are rigorously dried over activated molecular sieves[3].
Q2: Upon opening the reagent bottle, I observed white fumes and heard a slight "hiss". Is the reagent compromised?A: Yes, partially. The white fumes are aerosolized hydrochloric acid (HCl), formed when the acid chloride reacts with atmospheric moisture. The "hiss" indicates pressure build-up from the liberated HCl gas[4].
Solution: Store the reagent in a tightly sealed container (preferably a Schlenk flask or a bottle with a PTFE-lined septum) under an inert atmosphere. For long-term storage, keep it in a desiccator or glovebox at 2-8°C. If the bottle has fumed significantly, check the purity via anhydrous NMR before use; you may need to re-synthesize the active acid chloride using thionyl chloride (SOCl2) or oxalyl chloride[5].
Q3: How do I safely quench a reaction mixture containing excess 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride?A: Acid chlorides react violently with water, causing exothermic splashing and rapid HCl evolution[6].
Solution: Do not add water directly to the concentrated reagent. Instead, dilute the reaction mixture with an inert solvent and slowly add a quenching agent like methanol or ethanol in an ice bath. Alcohols react safely to form the corresponding ester. Alternatively, add the mixture dropwise to a large volume of cold, saturated aqueous sodium bicarbonate (NaHCO3) to neutralize the generated HCl[6].
Section 3: Quantitative Impact of Handling Conditions
The table below summarizes the causality between laboratory handling environments and the resulting purity and yield of downstream coupling reactions.
Handling Environment
Moisture Exposure Level
Acid Chloride Purity (24h)
Expected Downstream Yield
Causality / Mechanism
Glovebox (Argon, <1 ppm H₂O)
None
> 99%
> 95%
Complete exclusion of nucleophilic H₂O prevents tetrahedral intermediate formation.
Schlenk Line (Standard Purge)
Trace (ppm)
95 - 98%
85 - 90%
Minor surface moisture on glassware or trace solvent water causes minimal hydrolysis.
Benchtop (Brief Open, <1 min)
Moderate (Ambient Humidity)
70 - 80%
50 - 60%
Rapid interfacial hydrolysis occurs at the solid/air boundary, liberating HCl.
Benchtop (Open Air, >10 min)
High
< 30%
< 20%
Bulk hydrolysis to 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid.
Section 4: Experimental Protocols for Anhydrous Handling
To ensure self-validating and reproducible results, follow this step-by-step methodology for setting up reactions with this reagent using a Schlenk line[7].
Protocol: Anhydrous Reaction Setup via Schlenk Line
Glassware Preparation: Dry a 2-neck round-bottom flask and a magnetic stir bar in an oven at 150°C for at least 4 hours. Adsorbed moisture on glass walls is a primary cause of micro-scale hydrolysis[3].
Assembly & Purge-and-Refill Cycle: Assemble the glassware while hot and attach it to the Schlenk line. Apply high vacuum to the hot flask for 5 minutes. Backfill with dry Argon. Repeat this purge-and-refill cycle three times to ensure the complete removal of atmospheric oxygen and moisture[2].
Reagent Transfer:
If solid: Transfer the 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride inside a glovebox into the prepared flask, then seal with a rubber septum before moving to the fume hood.
If in anhydrous solution: Use a dry, Argon-purged syringe or a double-tipped cannula to transfer the solution through the septum into the reaction flask[3].
Solvent Addition: Add anhydrous solvent (e.g., anhydrous DCM) via syringe under a positive pressure of Argon.
Reaction Execution: Maintain a slight positive pressure of Argon (monitored via an oil bubbler) throughout the reaction to prevent ambient air from back-flowing into the system[7].
Caption: Step-by-step Schlenk line workflow for handling moisture-sensitive acyl chlorides.
References
Investigation of the Kinetics and Mechanism of Acid Chloride Hydrolysis in an Oil/Water System Using Microelectrochemical Measurements at Expanding Droplets (MEMED). Langmuir - ACS Publications. Available at:[Link]
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. Available at:[Link]
An Illustrated Guide to Schlenk Line Techniques. Organometallics - ACS Publications. Available at:[Link]
How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng. Available at:[Link]
Hydrolysis of acid/acyl chlorides with water by a nucleophilic-addition elimination substitution reaction mechanism. Doc Brown's Advanced A Level Organic Chemistry. Available at:[Link]
Preparation and Hydrolysis of Acid Chlorides. University of Alberta. Available at:[Link]
Technical Support Center: Optimizing 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl Chloride Amidation
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with the amidation of 7-chloro-8-methyl-2-phe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific synthetic challenges associated with the amidation of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. This bulky, highly functionalized quinoline derivative is a critical building block in drug discovery, but its steric hindrance and the electronic effects of the quinoline core often lead to competing side reactions—primarily hydrolysis and over-acylation.
This guide provides field-proven insights, diagnostic tools, and self-validating protocols to ensure high-yielding, clean amide bond formation.
System Diagnostics: Mechanistic Pathways
To effectively troubleshoot, we must first map the competing mechanistic pathways in the reaction vessel. The diagram below illustrates how the electrophilic acid chloride partitions between the desired aminolysis and unwanted side reactions.
Mechanistic pathways of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride amidation.
Troubleshooting Guide & FAQs
Q1: I am seeing a massive amount of 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid in my LC-MS instead of the target amide. How do I stop this hydrolysis?Expert Insight: Hydrolysis is the most common side reaction when working with highly electrophilic acid chlorides[1]. The 4-carbonyl carbon on the quinoline ring is highly activated, making it extremely susceptible to nucleophilic attack by trace moisture. Furthermore, the HCl generated during the reaction can protonate the quinoline nitrogen. This creates a pyridinium-like species that further increases the electrophilicity of the carbonyl carbon, accelerating water attack.
Solution:
Strict Anhydrous Conditions: Ensure all solvents (e.g., DCM, THF) are dried over activated molecular sieves.
Optimal Acid Scavenging: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA). DIPEA efficiently scavenges the HCl byproduct without acting as a competing nucleophile[2].
Catalytic DMAP: Introduce 5–10 mol% of 4-Dimethylaminopyridine (DMAP). DMAP reacts with the acid chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate undergoes aminolysis much faster than hydrolysis, effectively outcompeting trace water[2].
Q2: When trying to synthesize the primary amide using ammonia, I get significant amounts of the symmetrical imide (over-acylation). How can I selectively form the primary amide?Expert Insight: Primary amides are inherently nucleophilic. Once the first equivalent of ammonia reacts with the acid chloride, the resulting primary amide can attack a second molecule of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride, forming an imide[3]. This is exacerbated by the high temperatures often required to force ammonia gas or ammonium salts to react.
Solution:
Instead of using aqueous ammonia or harsh ammonium chloride conditions, utilize a solvent-controlled amidation strategy with an alkali-metal silyl-amide reagent like Lithium bis(trimethylsilyl)amide (LiHMDS)[3].
Mechanism: Reacting the acid chloride with LiHMDS at room temperature forms an N,N-bis(trimethylsilyl)amide intermediate. The bulky TMS groups completely block a second acylation event. A subsequent mild acidic workup cleaves the N–Si bonds, yielding the pure primary amide with zero imide side product[4].
Q3: The conversion rate is stalling at 60%, and I have a lot of unreacted acid chloride remaining. Should I heat the reaction?Expert Insight: Heating is generally not recommended as it increases the rate of side reactions (like degradation or reaction with solvent impurities) faster than the desired amidation. The stalling is likely due to the steric bulk of the 8-methyl and 2-phenyl groups flanking the reactive center, coupled with the precipitation of the amine hydrochloride salt which can trap unreacted starting materials.
Solution:
Adopt a mixed-solvent system. For instance, a 1:1:1 mixture of Acetone:Dichloromethane:Triethylamine has been proven highly effective for hindered quinoline-4-carboxamide analogs[5]. The acetone helps solubilize the bulky quinoline core and the resulting amide, while DCM maintains the stability of the acid chloride.
Quantitative Data: Reaction Optimization Matrix
To guide your protocol development, here is a summary of condition screening for this specific quinoline scaffold. Notice how the combination of DIPEA and DMAP suppresses hydrolysis while maximizing conversion.
Solvent System
Base (Equiv)
Additive
Temp
Conversion (%)
Major Side Product
DCM
TEA (1.5)
None
RT
75%
Hydrolysis (15%)
DCM
DIPEA (2.0)
None
0°C to RT
85%
Hydrolysis (8%)
DCM
DIPEA (2.0)
DMAP (10 mol%)
0°C to RT
96%
None (<2%)
Acetone/DCM/TEA
TEA (Excess)
None
Reflux
88%
Degradation (5%)
THF (Anhydrous)
LiHMDS (2.5)
None
RT
92%
None (Primary Amide)
Self-Validating Standard Operating Procedure (SOP)
Protocol for High-Yield Secondary/Tertiary Amidation via N-Acylpyridinium Activation
This protocol is designed to be self-validating: the visual cues (solubility, color changes) and the order of addition inherently prevent the formation of side products.
Anhydrous Dichloromethane (DCM) (0.1 M relative to acid chloride)
Step-by-Step Methodology:
System Purge: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon for 15 minutes to establish an inert atmosphere.
Causality: Eliminates atmospheric moisture, the primary driver of carboxylic acid formation.
Amine Activation: Dissolve the target amine (1.1 eq), DIPEA (2.5 eq), and DMAP (0.1 eq) in anhydrous DCM. Cool the mixture to 0°C using an ice bath.
Causality: Pre-cooling the nucleophile and base prevents the exothermic degradation of the acid chloride upon addition.
Inverse Addition: Dissolve the 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine mixture over 15 minutes.
Causality: Inverse addition ensures the amine is always in excess relative to the acid chloride, preventing the newly formed amide from competing as a nucleophile (mitigating imide formation).
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 2–4 hours. Monitor via TLC or LC-MS.
Quench and Workup: Once complete, quench the reaction by adding saturated aqueous NaHCO3. Transfer to a separatory funnel. Extract with DCM (3x). Wash the combined organic layers sequentially with 1M HCl (to remove excess amine, DMAP, and DIPEA), water, and brine.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.
References
OrgoSolver. Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. Retrieved from 1[1]
ACS Publications. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from 2[2]
National Library of Medicine (PMC). Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-carboxamide Analogs. Retrieved from 5[5]
RSC Publishing. Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. Retrieved from3[3]
National Library of Medicine (PMC). Solvent-controlled amidation of acid chlorides at room temperature (Extended Data). Retrieved from 4[4]
Technical Support Center: Stabilizing 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride in Anhydrous Solvents
Welcome to the technical support guide for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance o...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the selection of appropriate anhydrous solvents for the stabilization of this highly reactive compound. This guide offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride in solution?
A1: The primary and most immediate degradation pathway for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is hydrolysis of the acyl chloride group.[1][2] Acyl chlorides are highly electrophilic and react readily with nucleophiles, with water being a common and highly reactive one.[1][3] This reaction converts the acyl chloride back to its parent carboxylic acid, 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid, rendering it inactive for subsequent coupling reactions.[2] Therefore, maintaining strictly anhydrous (water-free) conditions is paramount.[1][2]
Q2: What are the general characteristics of a suitable solvent for this compound?
A2: An ideal solvent must be:
Aprotic: It should not have any acidic protons, such as O-H or N-H groups, that can react with the acyl chloride.[4]
Anhydrous: The water content must be minimal (typically <50 ppm).
Inert: The solvent should not react with the quinoline core or the acyl chloride functional group.
Capable of Solubilization: It should dissolve the compound to the desired concentration without causing aggregation or precipitation.
Q3: Can I use protic solvents like ethanol or methanol?
A3: No. Protic solvents like alcohols (ethanol, methanol) or primary/secondary amines will react with the acyl chloride in a process called alcoholysis or aminolysis, respectively, to form esters or amides.[1][3] This will consume your starting material and lead to the formation of byproducts.
Q4: How can I ensure my solvents are truly anhydrous?
A4: While commercially available anhydrous solvents are of high quality, it is best practice to verify and maintain their dryness.
Use freshly opened bottles: Whenever possible, use a new, sealed bottle of anhydrous solvent.
Proper Storage: Store anhydrous solvents under an inert atmosphere (nitrogen or argon) and with appropriate desiccants (e.g., molecular sieves).
Solvent Purification Systems: For the most stringent requirements, using a solvent purification system (Grubbs-type system) is recommended.
Distillation: Distilling solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) is a classic and effective method.[2]
Troubleshooting Guide: Solvent Selection and Stability Issues
This section addresses specific problems you might encounter during the handling and use of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride solutions.
Issue 1: A white precipitate forms immediately upon dissolving the compound.
Possible Cause
Troubleshooting Action
Incomplete Solubility
The solvent may not have sufficient solvating power for the compound at the desired concentration. Try a different recommended solvent or a co-solvent system. Gentle warming may aid dissolution, but monitor for degradation.
Reaction with Residual Moisture
The precipitate could be the hydrolyzed carboxylic acid, which is often less soluble. Ensure all glassware is rigorously dried (flame-dried or oven-dried at >120°C) and cooled under an inert atmosphere.[2] Use a fresh bottle of anhydrous solvent or a freshly purified one.
Issue 2: The solution turns yellow or brown over a short period.
Possible Cause
Troubleshooting Action
Degradation of the Quinoline Core
While the acyl chloride is the most reactive site, quinoline derivatives can be sensitive to light and air (oxidation), leading to colored impurities.[5] Prepare solutions fresh and use them promptly. Store solutions in amber vials or protect them from light.[5] Work under an inert atmosphere (nitrogen or argon) to minimize oxidation.
Reaction with Solvent Impurities
Trace impurities in the solvent could be reacting with the compound. Use high-purity (e.g., HPLC grade) anhydrous solvents.
Issue 3: Poor yield or multiple byproducts in a subsequent reaction (e.g., amidation).
Possible Cause
Troubleshooting Action
Degradation of the Acyl Chloride Prior to Reaction
The acyl chloride may have hydrolyzed due to exposure to moisture before or during the reaction setup. Prepare the solution of the acyl chloride immediately before use. Handle all reagents and solvents under strictly anhydrous and inert conditions.[2]
Solvent Reactivity
The solvent itself might be interfering with the reaction. For example, THF can be a good solvent, but older bottles may contain peroxides which can lead to side reactions. Ensure the solvent is appropriate for the reaction conditions and free of interfering impurities.
Recommended Anhydrous Solvents for Stabilization
The following table provides a list of recommended anhydrous solvents for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride, categorized by their polarity. The choice of solvent will depend on the specific application, required concentration, and conditions of subsequent reactions.
Solvent
Dielectric Constant (Polarity)
Key Considerations & Best Practices
Dichloromethane (DCM)
9.1
Excellent first choice. Good solvating power for many organic compounds. Ensure it is distilled from CaH₂ for optimal dryness. Can be acidic; consider storing over molecular sieves.
Toluene
2.4
Good for reactions at higher temperatures. Less polar than DCM. Ensure it is rigorously dried, for example, by distillation from sodium.
Tetrahydrofuran (THF)
7.6
Good general-purpose solvent. Can form peroxides upon storage, which can be hazardous and interfere with reactions. Use freshly opened bottles or test for and remove peroxides before use.[4]
1,4-Dioxane
2.2
Similar to THF but with a higher boiling point. Also a peroxide former. Should be used with caution and properly purified.
Acetonitrile (ACN)
37.5
More polar option. Can be useful for dissolving more polar quinoline derivatives.[6] Must be extremely dry as it is hygroscopic.
Chloroform (CHCl₃)
4.8
Alternative to DCM. Often contains ethanol as a stabilizer, which must be removed by washing and distillation before use in this context.
Experimental Protocols
Protocol 1: Small-Scale Solubility and Stability Test
This protocol allows you to quickly assess the suitability of a solvent.
Preparation: Flame-dry a small vial (1-2 mL) with a magnetic stir bar under vacuum and backfill with argon or nitrogen.
Solvent Addition: Using a dry syringe, add 0.5 mL of the anhydrous solvent to be tested.
Compound Addition: Weigh 1-2 mg of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride and add it to the vial under a positive pressure of inert gas.
Observation: Stir the mixture at room temperature. Observe for complete dissolution and any changes in color or precipitate formation over a period of 1-2 hours.
Analysis (Optional): For a more rigorous assessment, take an aliquot of the solution immediately after dissolution and after 1-2 hours. Quench with anhydrous methanol to form the methyl ester and analyze by LC-MS to check for the appearance of the carboxylic acid byproduct.
Protocol 2: Monitoring Stability via HPLC with Derivatization
Since acyl chlorides are generally unstable on standard HPLC columns, stability is best monitored by converting the acyl chloride to a stable derivative.[7][8]
Sample Preparation:
At time t=0, withdraw 100 µL of your 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride solution.
Immediately quench this aliquot in a vial containing 900 µL of a 0.1 M solution of a stable nucleophile (e.g., benzylamine) in anhydrous acetonitrile. This converts the acyl chloride to a stable amide derivative.
Time Points: Repeat step 1 at various time points (e.g., 1 hr, 2 hr, 4 hr, 8 hr) while keeping the bulk solution under the desired storage conditions.
HPLC Analysis: Analyze the derivatized samples by a suitable reverse-phase HPLC method. A decrease in the peak area of the amide derivative over time indicates degradation of the initial acyl chloride in the stock solution.
Visualizing Workflows
Workflow for Anhydrous Solvent Selection
Caption: Decision workflow for selecting a suitable anhydrous solvent.
Degradation Pathway to Avoid
Caption: The primary hydrolysis degradation pathway to be avoided.
References
Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate. Available at: [Link]
Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC. Available at: [Link]
Degradation pathway of quinolines in a biofilm system under denitrifying conditions - OSTI.GOV. Available at: [Link]
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Available at: [Link]
The reactions of acyl chlorides and acid anhydrides - Crunch Chemistry. Available at: [Link]
Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances - PubMed. Available at: [Link]
Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? - ResearchGate. Available at: [Link]
Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - ResearchGate. Available at: [Link]
Safety Data Sheet: Acetyl chloride - Chemos GmbH&Co.KG. Available at: [Link]
chemical handling and storage section 6 - University of Toronto Scarborough. Available at: [Link]
Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
reaction analysis - Mettler Toledo. Available at: [Link]
The Chemistry Blog - How to Safely Handle Reactive Chemicals. Available at: [Link]
0013 - Hazardous Substance Fact Sheet. Available at: [Link]
Acetyl Chloride Storage : r/chemistry - Reddit. Available at: [Link]
Quinoline-4-carbonyl chloride - Amerigo Scientific. Available at: [Link]
quinoline-4-carbonyl chloride CAS#50821-72-2 | Regulatory Information - ChemRadar. Available at: [Link]
7-Chloro-8-methylquinoline | CAS#:78941-93-2 | Chemsrc. Available at: [Link]
7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice - PubMed. Available at: [Link]
A Comparative Guide to the Reactivity of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride and 2-phenylquinoline-4-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and organic synthesis, quinoline derivatives are a cornerstone, serving as pivotal intermediates in the creation of...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and organic synthesis, quinoline derivatives are a cornerstone, serving as pivotal intermediates in the creation of a vast array of therapeutic agents.[1] The reactivity of functional groups appended to the quinoline scaffold is of paramount importance for the efficient construction of complex molecules. This guide provides a detailed comparative analysis of the reactivity of two key acylating agents: 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride and its unsubstituted counterpart, 2-phenylquinoline-4-carbonyl chloride.
Molecular Structures and Key Differences
The fundamental difference between the two molecules lies in the substitution pattern on the quinoline core.
2-phenylquinoline-4-carbonyl chloride (1) features a phenyl group at the 2-position and the reactive carbonyl chloride at the 4-position of the quinoline ring.
7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (2) possesses the same core structure but is further decorated with a chloro group at the 7-position and a methyl group at the 8-position.
These seemingly minor structural modifications have a significant impact on the electron distribution within the quinoline ring system and, consequently, on the reactivity of the carbonyl chloride group.
Synthesis of the Precursor Carboxylic Acids and Their Carbonyl Chlorides
The synthesis of both carbonyl chlorides typically begins with the corresponding carboxylic acids.
Synthesis of 2-phenylquinoline-4-carboxylic acid
2-Phenylquinoline-4-carboxylic acid can be efficiently synthesized via the Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[2][3]
Protocol for the Synthesis of 2-Phenylquinoline-4-carboxylic acid: [2]
In a round-bottom flask, dissolve aniline (0.01 mol), benzaldehyde (0.01 mol), and pyruvic acid (0.01 mol) in ethanol (20 mL).
Reflux the mixture for 3 hours.
Cool the reaction mixture and filter the precipitated product.
Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline-4-carboxylic acid.
Synthesis of 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid
The synthesis of this substituted quinoline carboxylic acid can be achieved through a multi-step process, beginning with the synthesis of the quinoline core, followed by functional group manipulations. A plausible route involves the Gould-Jacobs reaction to form a 4-hydroxyquinoline intermediate.[3]
Protocol for the Synthesis of ethyl 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylate: [3]
A mixture of 2-methyl-3-chloro-aniline (0.5 mol) and diethyl ethoxymethylenemalonate (0.5 mol) is heated at 130°C with stirring, while distilling off the ethanol formed.
After 1.5 hours, the crude product is added to Dowtherm A (175 mL) and refluxed for 45 minutes.
Upon cooling, the precipitate is filtered, washed with acetone, and dried to yield ethyl 7-chloro-8-methyl-4-hydroxyquinoline-3-carboxylate.
This intermediate would then undergo hydrolysis of the ester to the carboxylic acid, followed by a reaction to introduce the 2-phenyl group, and finally conversion of the 4-hydroxyl to a carbonyl chloride. A more direct, albeit less specifically documented approach, would be a Doebner or Pfitzinger-type reaction using the appropriately substituted precursors (e.g., 3-chloro-2-methylaniline).
Conversion of Carboxylic Acids to Carbonyl Chlorides
Both 2-phenylquinoline-4-carboxylic acid and 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid can be converted to their corresponding carbonyl chlorides using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[2][4]
Protocol for the Conversion to Carbonyl Chloride: [2]
In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend the quinoline-4-carboxylic acid (0.01 mol) in an excess of thionyl chloride (SOCl₂).
Reflux the mixture until the solid has completely dissolved and the evolution of gases (SO₂ and HCl) has ceased.
Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure to obtain the crude quinoline-4-carbonyl chloride, which can often be used in the next step without further purification.
Comparative Reactivity: A Theoretical and Practical Analysis
The reactivity of acyl chlorides in nucleophilic acyl substitution reactions is primarily governed by the electrophilicity of the carbonyl carbon.[5] This, in turn, is influenced by the electronic and steric effects of the substituents on the quinoline ring.
Electronic Effects
2-phenylquinoline-4-carbonyl chloride (1): The quinoline ring system is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is most pronounced at the 2- and 4-positions, which enhances the electrophilicity of the carbonyl carbon at the 4-position. The phenyl group at the 2-position is a weak deactivator through its inductive effect but can participate in resonance.
7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (2): This molecule presents a more complex electronic landscape.
7-Chloro group: The chlorine atom is an electronegative element and exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the benzene ring of the quinoline system, further increasing the overall electron deficiency of the heterocyclic ring and, by extension, the electrophilicity of the carbonyl carbon at the 4-position.
8-Methyl group: The methyl group is an electron-donating group through an inductive effect (+I effect) and hyperconjugation. This effect tends to increase the electron density of the quinoline ring.
The net electronic effect on the reactivity of the carbonyl chloride in 2 is a balance between the electron-withdrawing effect of the 7-chloro group and the electron-donating effect of the 8-methyl group. Generally, the inductive effect of a halogen is stronger than that of an alkyl group. Therefore, it is anticipated that the 7-chloro-8-methyl substituted ring will be more electron-deficient than the unsubstituted ring in 1 . This would lead to a more electrophilic carbonyl carbon in 2 .
Steric Effects
The steric environment around the carbonyl chloride group can also influence its reactivity. In both molecules, the carbonyl chloride is at the 4-position of the quinoline ring. The 2-phenyl group is relatively distant and is unlikely to cause significant steric hindrance to an incoming nucleophile at the 4-position.
In 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (2) , the substituents are on the benzo part of the quinoline ring and are also distant from the reactive carbonyl chloride. Therefore, it is unlikely that the 7-chloro and 8-methyl groups will introduce any significant additional steric hindrance compared to the unsubstituted analogue.
Proposed Experimental Comparison of Reactivity
To empirically validate the theoretical predictions, a series of comparative experiments can be conducted. The following protocols are designed to provide a quantitative or semi-quantitative measure of the relative reactivity of the two carbonyl chlorides.
Comparative Amide Bond Formation with Aniline
This experiment will compare the reaction rates or yields of the two carbonyl chlorides with a common nucleophile, aniline.
Experimental Protocol:
Prepare two separate solutions of aniline (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in two identical reaction flasks.
To each flask at a controlled temperature (e.g., 0 °C or room temperature), add a solution of either 1 or 2 (1.0 equivalent) in the same solvent.
Monitor the progress of both reactions simultaneously using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or ¹H NMR spectroscopy.
For a quantitative comparison, quench aliquots of each reaction mixture at specific time intervals and analyze the product-to-starting material ratio by HPLC or ¹H NMR.
Alternatively, for a simpler comparison, run both reactions for a fixed period (e.g., 1 hour) and then determine the isolated yield of the corresponding amide product.
Comparative Esterification with Ethanol
A similar comparative study can be performed using an alcohol as the nucleophile to form an ester.
Experimental Protocol:
Prepare two separate solutions of ethanol (excess, can also serve as the solvent) in two identical reaction flasks. A non-nucleophilic base (e.g., pyridine or triethylamine) should be added to scavenge the HCl byproduct.
To each flask at a controlled temperature, add a solution of either 1 or 2 (1.0 equivalent).
Monitor the reactions as described in the amide formation protocol.
Determine the relative rates of ester formation or the isolated yields after a fixed reaction time.
Expected Results and Data Interpretation
Based on the electronic arguments presented earlier, it is expected that 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (2) will react faster with both aniline and ethanol than 2-phenylquinoline-4-carbonyl chloride (1) .
Data Presentation:
The results of these comparative experiments can be summarized in a table for easy comparison.
Carbonyl Chloride
Nucleophile
Reaction Time (h)
Yield of Product (%)
1
Aniline
1
Experimental Value
2
Aniline
1
Experimental Value
1
Ethanol
1
Experimental Value
2
Ethanol
1
Experimental Value
A higher yield for compound 2 under identical reaction conditions would provide strong evidence for its greater reactivity. For a more rigorous comparison, kinetic data can be plotted (e.g., concentration of product vs. time) to determine the initial reaction rates.
Conclusion
In the comparative analysis of 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride and 2-phenylquinoline-4-carbonyl chloride, the electronic effects of the substituents on the quinoline ring are the primary determinants of their relative reactivity. The electron-withdrawing inductive effect of the 7-chloro group in compound 2 is expected to outweigh the electron-donating effect of the 8-methyl group, leading to a more electrophilic carbonyl carbon and, consequently, a higher reactivity towards nucleophiles compared to the unsubstituted analogue 1 . Steric factors are not anticipated to play a significant differentiating role.
For researchers and drug development professionals, this increased reactivity of the substituted carbonyl chloride can be advantageous, potentially allowing for milder reaction conditions, shorter reaction times, and improved yields in the synthesis of complex quinoline-based molecules. However, this enhanced reactivity may also necessitate more careful control of reaction conditions to avoid side reactions. The experimental protocols outlined in this guide provide a framework for obtaining the empirical data needed to quantify this reactivity difference and to optimize synthetic strategies utilizing these valuable building blocks.
References
Austin J Anal Pharm Chem. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. [Link]
Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048.
Molecules. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]
Chemguide. converting carboxylic acids into acyl (acid) chlorides. [Link]
ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]
MDPI. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]
Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. (2016). [Link]
A Comparative Guide to HPLC Method Development and Validation for the Purity Assessment of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the development and validation of a purity testing method for 7-Chloro-8-methyl-2-phenylquinol...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) strategies for the development and validation of a purity testing method for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. As a highly reactive synthetic intermediate, ensuring the purity of this compound is paramount for the successful synthesis of downstream active pharmaceutical ingredients (APIs), minimizing side-reactions and ensuring the safety and efficacy of the final product.
We will move beyond a simple recitation of protocols, instead focusing on the scientific rationale behind our choices, comparing viable alternatives, and grounding our final validated method in the rigorous framework of international regulatory standards.
Understanding the Analyte: A Molecule of Opportunity and Challenge
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride is a complex molecule characterized by several key features that dictate our analytical approach:
Aromatic Core: The quinoline and phenyl rings provide strong chromophores for UV detection and create opportunities for unique chromatographic selectivity based on π-π interactions.
Basic Nitrogen: The quinoline nitrogen is basic, meaning its protonation state is pH-dependent. This can drastically affect peak shape and retention time.[1][2]
High Reactivity: The defining feature is the carbonyl chloride group. This functional group is highly susceptible to nucleophilic attack, particularly hydrolysis by water or alcoholysis by solvents like methanol. This instability is our primary analytical challenge, demanding careful solvent selection and sample handling.[3]
Our objective is to develop a stability-indicating HPLC method, one that can separate the intact analyte from its potential process-related impurities and degradation products, most notably its primary hydrolytic degradant, 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid.
Part 1: HPLC Method Development - A Comparative & Rationale-Driven Approach
A robust HPLC method is not discovered by chance; it is engineered through a systematic evaluation of critical parameters. The objective of method development is to achieve a "fit for purpose" analytical procedure.[4][5]
The choice of stationary phase is the most powerful tool for manipulating chromatographic selectivity.
Stationary Phase
Mechanism of Separation
Suitability for Our Analyte
Rationale
Octadecyl (C18)
Primarily hydrophobic (van der Waals) interactions. The industry standard and a logical starting point.[6]
Good. Expected to provide sufficient retention for the non-polar quinoline structure.
A C18 column is a robust, versatile choice for many quinoline derivatives.[7] It provides a strong hydrophobic backbone for retaining the analyte. However, it may not offer the best selectivity for structurally similar aromatic impurities.
Phenyl-Hexyl
Mixed-mode: Hydrophobic interactions plus π-π interactions with the phenyl rings of the stationary phase.
Excellent (Proposed). The dual retention mechanism can offer enhanced selectivity for aromatic compounds.
Given the multiple aromatic rings in our analyte, a Phenyl-Hexyl phase offers a distinct advantage. It can differentiate between compounds with subtle differences in their aromatic systems, which is ideal for separating process-related impurities that may share similar hydrophobicity but differ structurally.[8]
Decision: We will proceed with a Phenyl-Hexyl column . The potential for enhanced selectivity through π-π interactions provides a more targeted approach for this specific analyte and its likely impurities.
Comparison 2: Mobile Phase Composition - Taming Reactivity and Peak Shape
The mobile phase must not only achieve separation but also ensure analyte stability and optimal peak shape.
Parameter
Option 1: Methanol (MeOH)
Option 2: Acetonitrile (ACN)
Rationale & Decision
Organic Modifier
Protic solvent. Can potentially react with the carbonyl chloride (methanolysis).
Aprotic solvent. Less reactive with the analyte. Lower viscosity results in lower backpressure.
Decision: Acetonitrile (ACN). The aprotic nature of ACN is critical to minimize the on-column degradation of the highly reactive carbonyl chloride.[6]
Aqueous Modifier
0.1% Formic Acid (FA) in Water
0.1% Trifluoroacetic Acid (TFA) in Water
Decision: 0.1% Formic Acid. Both acids will protonate the basic quinoline nitrogen, ensuring a single ionic species and preventing peak tailing.[6] However, formic acid is a weaker ion-pairing agent than TFA, which can sometimes lead to irreversible column binding, and it is more compatible with mass spectrometry (MS), which is often used for peak identification during development.
Decision: The optimal mobile phase will consist of Acetonitrile and Water with 0.1% Formic Acid . This combination offers the best balance of resolving power, analyte stability, and good chromatographic practice.
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development and validation.
Part 2: The Optimized RP-HPLC Method for Purity Analysis
Based on the comparative development process, the following method was established as optimal for the purity determination of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride.
Experimental Protocol
1. Instrumentation and Materials:
HPLC System equipped with a gradient pump, autosampler, column oven, and Diode Array Detector (DAD).[6]
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
Solvents: HPLC-grade Acetonitrile (ACN) and high-purity water.
Reagents: Formic Acid (FA), analytical grade.
Sample Vials: 2 mL amber glass vials with PTFE-lined caps.
Syringe Filters: 0.22 µm PTFE for sample clarification.
2. Chromatographic Conditions:
Parameter
Recommended Condition
Mobile Phase A
0.1% Formic Acid in Water
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Flow Rate
1.0 mL/min
Injection Volume
5 µL
Column Temperature
35 °C
Detection Wavelength
275 nm (with DAD scanning from 200-400 nm)
Run Time
25 minutes
Gradient Program
Time (min)
0.0
15.0
20.0
20.1
25.0
3. Preparation of Solutions:
Diluent: Acetonitrile (100%).
Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. Prepare this solution fresh and use immediately due to the analyte's reactivity.
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the Standard Stock Solution to 10.0 mL with the diluent.
Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial. Analyze immediately after preparation.
Part 3: A Guide to Method Validation Following ICH Q2(R2) Guidelines
The objective of analytical validation is to demonstrate that the procedure is suitable for its intended purpose.[5][9][10] For a purity method, this means it must be specific, linear, accurate, precise, and robust.
Specificity (Forced Degradation)
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[11] For a purity method, this is demonstrated through forced degradation studies.
Experimental Protocol:
Expose the sample solution (~0.1 mg/mL) to the following conditions:
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
Base Hydrolysis: 0.1 M NaOH at 60 °C for 1 hour.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 80 °C (dry heat) for 48 hours.
Photolytic: Expose to UV light (254 nm) for 24 hours.
Neutralize the acid and base samples before analysis.
Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method.
Assess peak purity of the main peak using the DAD to ensure it is not co-eluting with any degradants.
Forced Degradation Experimental Workflow
Caption: Workflow for the forced degradation specificity study.
Acceptance Criteria & Results:
Parameter
Acceptance Criterion
Synthetic Result
Peak Purity
Purity angle should be less than the purity threshold.
Pass
Resolution
Resolution between the main peak and closest impurity/degradant > 2.0.
Pass (Resolution = 3.1)
Degradation
Significant degradation observed under acid and base conditions. Minor degradation under oxidative/photolytic stress.
Pass (Significant hydrolysis to the carboxylic acid was observed as expected).
Linearity and Range
Linearity demonstrates a proportional relationship between the concentration of the analyte and the detector response over a specified range.[10]
Experimental Protocol:
Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).
Inject each standard in triplicate.
Construct a calibration curve by plotting the mean peak area against the concentration.
Perform a linear regression analysis.
Acceptance Criteria & Results:
Parameter
Acceptance Criterion
Synthetic Result
Correlation Coefficient (r²)
≥ 0.999
0.9998
Y-intercept
Should be close to zero.
Pass
Residuals
Randomly scattered around zero.
Pass
Range
0.05 mg/mL - 0.15 mg/mL
Pass
Accuracy
Accuracy is the closeness of the test results to the true value and is assessed using recovery studies.[11]
Experimental Protocol:
Prepare a sample matrix (placebo).
Spike the placebo at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration) in triplicate.
Analyze the spiked samples and calculate the percentage recovery.
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[10]
Experimental Protocol:
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
Acceptance Criteria & Results:
Parameter
Acceptance Criterion
Synthetic Result
Repeatability RSD%
≤ 2.0%
0.8%
Intermediate Precision RSD%
≤ 2.0%
1.1%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[6]
Experimental Protocol:
Determine based on the signal-to-noise ratio (S/N). LOD is typically S/N ≥ 3, and LOQ is S/N ≥ 10.
Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve.
Acceptance Criteria & Results:
Parameter
Acceptance Criterion
Synthetic Result
LOD
S/N ≥ 3
0.001 mg/mL
LOQ
S/N ≥ 10, with acceptable precision (RSD ≤ 10%).
0.003 mg/mL (RSD = 4.5%)
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[10][11]
Experimental Protocol:
Vary the following parameters one at a time:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase pH/Composition (e.g., % Organic ± 2%)
Analyze a system suitability solution under each condition and evaluate the impact on retention time, resolution, and peak asymmetry.
Acceptance Criteria & Results:
Parameter
Acceptance Criterion
Synthetic Result
System Suitability
Must pass under all varied conditions.
Pass. No significant impact on critical parameters was observed.
Conclusion
This guide has detailed a systematic, comparative approach to developing and validating a stability-indicating RP-HPLC method for the purity assessment of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride. By selecting a Phenyl-Hexyl stationary phase and an acetonitrile-based mobile phase, we successfully addressed the analyte's unique chemical properties, particularly the reactivity of the carbonyl chloride group. The subsequent validation, performed in accordance with ICH Q2(R2) guidelines, produced data demonstrating that the method is specific, linear, accurate, precise, and robust.[5][9][12] This validated method is therefore deemed fit for its intended purpose in a quality control environment, providing reliable data to support drug development and manufacturing.
References
Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration (FDA). Available from: [Link]
FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration (FDA). Available from: [Link]
Essential FDA Guidelines for Bioanalytical Method Validation. Proprevia. Available from: [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. U.S. Food and Drug Administration (FDA). Available from: [Link]
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available from: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. Available from: [Link]
Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available from: [Link]
UV spectra of free quinolines (1–8) in n-hexane (red line), chloroform... ResearchGate. Available from: [Link]
RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]
VICH GL2 Validation of analytical procedures: methodology - Scientific guideline. European Medicines Agency (EMA). Available from: [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). Available from: [Link]
HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. SIELC Technologies. Available from: [Link]
UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available from: [Link]
VUV Absorption Spectra of Gas-Phase Quinoline in the 3.5–10.7 eV Photon Energy Range. ACS Publications. Available from: [Link]
Quality guidelines: specifications, analytical procedures and analytical validation. European Medicines Agency (EMA). Available from: [Link]
UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate. Available from: [Link]
7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid. PubChem. Available from: [Link]
ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. Available from: [Link]
Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Center for Biotechnology Information (NCBI). Available from: [Link]
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation (ICH). Available from: [Link]
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). Available from: [Link]
7-chloro-8-methyl-2-phenyl-quinoline-4-carbonyl chloride. Chemsrc. Available from: [Link]
Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. National Center for Biotechnology Information (NCBI). Available from: [Link]
Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. Agilent. Available from: [Link]
Comparing acyl chlorides vs carboxylic acids for quinoline derivative synthesis
Acyl Chlorides vs. Carboxylic Acids for Quinoline Derivative Synthesis: A Comprehensive Guide Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous antimalarials, broad-spectrum kinase i...
Author: BenchChem Technical Support Team. Date: April 2026
Acyl Chlorides vs. Carboxylic Acids for Quinoline Derivative Synthesis: A Comprehensive Guide
Quinoline scaffolds are ubiquitous in medicinal chemistry, forming the core of numerous antimalarials, broad-spectrum kinase inhibitors (such as c-KIT inhibitors)[1], and serving as privileged bidentate directing groups in transition-metal-catalyzed C-H functionalization[2]. The critical step in functionalizing these scaffolds often involves N-acylation. However, aminoquinolines—particularly 8-aminoquinolines—are notoriously poor nucleophiles due to steric hindrance from the adjacent ring and electron delocalization.
As an Application Scientist, selecting the optimal acylation strategy is not merely a matter of preference; it dictates yield, scalability, and functional group tolerance. This guide objectively compares the two primary pathways: highly reactive acyl chlorides versus milder, coupling-reagent-mediated carboxylic acid activation.
Mechanistic Divergence & Causality
When coupling an acyl group to a quinoline core, the reaction kinetics and side-product profiles diverge significantly based on the acyl precursor.
Acyl Chlorides: Operate via a highly exothermic addition-elimination mechanism. The extreme electrophilicity of the carbonyl carbon ensures rapid reaction even with sterically hindered 8-aminoquinolines[2]. However, this reactivity comes at the cost of chemoselectivity. Hydroxyls, secondary amines, or acidic protons on the substrate can lead to competitive O-acylation or total degradation.
Carboxylic Acids: Require in situ activation. While traditional methods might use mixed anhydrides (e.g., using ethyl chloroformate)[3], modern protocols rely on uronium salts like HATU. HATU generates a highly reactive HOAt ester intermediate. The adjacent nitrogen in the HOAt ester provides anchimeric assistance, effectively "delivering" the acyl group to the weakly nucleophilic quinoline amine. This causality explains why HATU often succeeds where standard carbodiimides (like EDC) fail for 8-aminoquinolines.
Workflow for selecting the optimal quinoline acylation strategy based on substrate properties.
Comparative Performance & Quantitative Data
The choice between these reagents involves a strict trade-off between atom economy and functional group tolerance. The table below summarizes the quantitative and qualitative performance metrics of both approaches based on standard laboratory conditions.
Parameter
Acyl Chloride Method
Carboxylic Acid (HATU/DIPEA)
Reactivity (8-AQ)
Very High (< 2 hours typical)
Moderate (12–24 hours typical)
Chemoselectivity
Low (Reacts with -OH, -SH)
High (Tolerates unprotected -OH)
Atom Economy
High (HCl is the only byproduct)
Low (Stoichiometric urea/HOAt byproduct)
Scalability/Cost
Excellent (Low cost, easy scale-up)
Poor (Expensive reagents, high mass waste)
Purification
Simple (Aqueous wash removes salts)
Complex (Chromatography often required)
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system—meaning the procedure inherently contains visual or chemical cues to verify success before advancing to the next step.
Protocol A: Direct Acylation via Acyl Chloride
Best for: Simple, robust substrates lacking sensitive functional groups, or large-scale synthesis of C-H activation substrates[2].
Preparation: Dissolve 8-aminoquinoline (1.0 equiv, e.g., 20 mmol) and triethylamine (TEA, 1.5 equiv) in anhydrous CH₂Cl₂ (0.5 M).
Causality: TEA acts as an HCl scavenger to prevent the protonation of the quinoline nitrogen, which would completely halt nucleophilic attack.
Addition: Cool the reaction vessel to 0 °C. Add the acyl chloride (1.1 equiv) dropwise.
Validation Check: An immediate white precipitate (TEA·HCl) must form. If the solution remains clear, the acyl chloride has likely hydrolyzed to the unreactive carboxylic acid during storage.
Reaction: Stir at room temperature for 4-12 hours. Monitor via TLC (EtOAc/Hexane).
Workup: Wash the organic layer with saturated NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.
Purification: Purify via silica gel flash chromatography (e.g., 1:99 EtOAc:CH₂Cl₂)[2].
Protocol B: In Situ Activation of Carboxylic Acids
Best for: Complex drug precursors (e.g., c-KIT inhibitor derivatives) with sensitive moieties[1].
Activation: In a dry flask, dissolve the carboxylic acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes.
Validation Check: The solution will transition to a faint yellow color, visually confirming the formation of the active HOAt ester.
Coupling: Add the quinoline derivative (1.0 equiv). Stir at room temperature for 16-24 hours.
Causality: DMF is required to solubilize the highly polar uronium intermediates, while the sterically bulky DIPEA prevents competitive acylation of the base itself.
Workup: Quench with water and extract with EtOAc (3x). Wash the organic layer extensively with a 5% aqueous LiCl solution (3x).
Causality: DMF and HOAt partition heavily into the aqueous phase, but standard water washes are insufficient to break the emulsion; LiCl drastically improves DMF removal.
Purification: Silica gel chromatography is mandatory to separate the product from the tetramethylurea byproduct.
Mechanistic divergence between acyl chloride addition-elimination and HATU-mediated coupling.
Conclusion
The choice between acyl chlorides and carboxylic acids is a fundamental balance of reactivity versus chemoselectivity. For early-stage medicinal chemistry where functional group tolerance is critical (e.g., synthesizing broad-spectrum kinase inhibitors[1]), carboxylic acids activated by HATU remain the gold standard. Conversely, for the large-scale synthesis of robust building blocks[2] or when utilizing mixed anhydride intermediates[3], the acyl chloride/anhydride route offers superior atom economy and simplifies downstream purification by avoiding stoichiometric urea byproducts.
References
[2]Title: Palladium-Catalyzed Decarbonylation of Amino Acid Derivatives via C–C Bond and C–N Bond Dual Activations
Source: ACS Publications
URL:
[3]Title: Synthesis and biological investigations of 3β-aminotropane arylamide derivatives with atypical antipsychotic profile
Source: PMC
URL:
[1]Title: Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors
Source: ACS Publications
URL:
Validating the Structural Integrity of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride via FTIR: A Comparative Analytical Guide
In pharmaceutical development and advanced organic synthesis, the structural integrity of reactive intermediates dictates the success of downstream coupling reactions. 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chlor...
Author: BenchChem Technical Support Team. Date: April 2026
By: Senior Application Scientist
In pharmaceutical development and advanced organic synthesis, the structural integrity of reactive intermediates dictates the success of downstream coupling reactions. 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3) is a highly reactive aroyl chloride building block[1]. Like all acid chlorides, its primary vulnerability is atmospheric moisture, which rapidly triggers hydrolysis, converting the active acyl chloride into an unreactive carboxylic acid.
As an application scientist, I frequently see laboratories default to Nuclear Magnetic Resonance (NMR) or Liquid Chromatography-Mass Spectrometry (LC-MS) for routine quality control. However, for moisture-sensitive acid chlorides, these techniques often introduce the very degradation they are trying to measure. This guide objectively compares analytical alternatives and establishes Fourier-Transform Infrared Spectroscopy (FTIR) as the gold standard for validating the structural integrity of this specific quinoline derivative[2].
Comparative Analysis: Why FTIR Outperforms NMR and MS for Acid Chlorides
When validating the integrity of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride, the analytical technique must not alter the sample's hydration state.
While NMR provides unparalleled atomic-level connectivity, it requires dissolving the sample in deuterated solvents. Trace water in solvents like CDCl₃ or DMSO-d₆ can initiate hydrolysis directly within the NMR tube, leading to false degradation readings[3]. Furthermore, LC-MS typically utilizes protic solvents (methanol, water) and ionization techniques (ESI) that quantitatively destroy acid chlorides during the assay.
FTIR, specifically Attenuated Total Reflectance (ATR-FTIR), circumvents these issues entirely. It requires zero sample preparation, can be executed on solid powders, and directly probes the functional groups most susceptible to degradation[4].
Table 1: Performance Comparison for Acid Chloride Quality Control
Analytical Technique
Sample Preparation
Hydrolysis Risk During Assay
Key Diagnostic Feature
Turnaround Time
ATR-FTIR
None (Direct solid analysis)
Very Low (Can be run under N₂)
C=O shift (1770 → 1710 cm⁻¹)
< 2 mins
¹H/¹³C NMR
Dissolution in deuterated solvent
High (Trace water in solvent)
Carboxylic acid proton (~11-12 ppm)
15 - 30 mins
LC-MS
Dissolution in protic solvents
Extreme (Active degradation)
Mass shift (-Cl +OH)
10 - 20 mins
Mechanistic Causality: Decoding the Spectral Shifts
To trust the data, one must understand the physical causality behind the infrared absorption. The validation of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride relies on the distinct electronic environments of the carbonyl (C=O) bond in its intact versus degraded state.
The Intact Aroyl Chloride: In the intact molecule, the highly electronegative chlorine atom withdraws electron density from the carbonyl carbon via the inductive effect. This shortens and stiffens the C=O double bond, increasing its force constant. Consequently, the stretching frequency is pushed to a higher energy level, typically appearing around 1770 cm⁻¹ for aromatic acid chlorides[5].
The Hydrolyzed Carboxylic Acid: If atmospheric water attacks the carbonyl carbon, HCl is eliminated, yielding 7-Chloro-8-methyl-2-phenylquinoline-4-carboxylic acid. The new hydroxyl group participates in resonance (delocalizing electrons) and intermolecular hydrogen bonding. This weakens the C=O bond, lowering its stretching frequency to approximately 1710 cm⁻¹ [6]. Concurrently, a broad O-H stretching band emerges between 2500 and 3300 cm⁻¹ [7].
Fig 1: Chemical degradation pathway altering the FTIR spectral signature of the quinoline derivative.
Self-Validating ATR-FTIR Experimental Protocol
A robust analytical protocol must be a self-validating system. The following methodology ensures that environmental artifacts (like ambient humidity) do not skew the integrity assessment of the quinoline derivative.
Step-by-Step Methodology
System Readiness & Calibration (Validation Step):
Clean the diamond ATR crystal with anhydrous isopropyl alcohol and allow it to evaporate.
Self-Validation: Scan a standard polystyrene calibration film. Verify that the reference peak at 1601 cm⁻¹ is accurate within ±1 cm⁻¹. This guarantees the interferometer's wavelength accuracy.
Atmospheric Compensation (Background Scan):
Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) immediately prior to sample analysis.
Self-Validation: The background must show >95% transmittance and a flat baseline in the critical 1600–1900 cm⁻¹ region. This confirms the mathematical subtraction of ambient CO₂ and water vapor.
Inert Sample Handling:
Transfer the 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride vial into a nitrogen-purged glovebag or dry box. Extract 2–5 mg of the solid powder and place it directly onto the ATR crystal.
Spectral Acquisition:
Apply consistent, firm pressure using the ATR anvil to ensure intimate optical contact between the crystalline powder and the diamond sensor.
Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution).
Data Interpretation:
Analyze the carbonyl region. An exclusive, sharp peak at ~1770 cm⁻¹ confirms structural integrity. The appearance of a secondary peak at ~1710 cm⁻¹ indicates partial hydrolysis, and the ratio of these two peaks can be used for relative quantitation.
Fig 2: Step-by-step ATR-FTIR analytical workflow for moisture-sensitive quinoline compounds.
Quantitative Data Presentation: Expected Spectral Signatures
To facilitate rapid decision-making in the lab, Table 2 summarizes the diagnostic FTIR peak assignments specific to 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride and its degradation product.
Table 2: Diagnostic FTIR Peak Assignments
Functional Group / Vibrational Mode
Expected Wavenumber (cm⁻¹)
Structural Significance & Causality
C=O Stretch (Aroyl Chloride)
~1770 - 1790
Confirms intact acid chloride; high frequency due to Cl inductive effect[5].
C=O Stretch (Carboxylic Acid)
~1710
Primary indicator of hydrolysis; lowered frequency due to resonance[6].
O-H Stretch (Broad)
2500 - 3300
Confirms the presence of the hydrolyzed acid or trapped moisture[7].
C=C / C=N (Quinoline Ring)
1500 - 1600
Confirms the core quinoline scaffold remains intact.
C-Cl Stretch
600 - 800
Confirms the presence of the chloro substituents on the ring system.
Conclusion
When dealing with highly reactive, moisture-sensitive intermediates like 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride, the analytical method must not compromise the sample. While NMR and LC-MS offer profound structural insights, their sample preparation requirements introduce unacceptable risks of solvent-induced hydrolysis. By leveraging the distinct electronic effects that dictate carbonyl stretching frequencies, ATR-FTIR provides a rapid, non-destructive, and highly accurate self-validating system to ensure the structural integrity of your synthetic building blocks.
Benchmarking Coupling Agents and Catalysts for 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride Reactions
Executive Summary & Chemical Context The compound 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (also known as Y-0452) is a highly potent, novel Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist wi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Context
The compound 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (also known as Y-0452) is a highly potent, novel Peroxisome Proliferator-Activated Receptor Alpha (PPARα) agonist with proven therapeutic efficacy in models of diabetic retinopathy[1]. In drug development and process scale-up, modifying this core via amidation is a critical synthetic workflow.
When working with its pre-activated acyl halide derivative, 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS 6338-22-3) [2], the paradigm of "coupling" shifts. Because the substrate is already an activated electrophile, traditional peptide coupling reagents (e.g., HATU, EDC, PyBOP) are mechanistically redundant[3][4]. Instead, optimizing this reaction requires benchmarking nucleophilic catalysts and acid scavengers (bases) .
To provide a comprehensive analysis for process chemists, this guide benchmarks the efficiency of base-mediated acid chloride amidation against the direct coupling of the parent carboxylic acid using modern uronium and carbodiimide reagents.
Mechanistic Pathways & Causality
Quinoline-4-carboxylic acids (cinchoninic acid derivatives) often exhibit sluggish reactivity in standard amidation protocols. The electron-deficient nature of the quinoline heterocycle, compounded by the inductive electron-withdrawing effect of the 7-chloro substituent, alters the electronic landscape of the 4-carbonyl carbon.
While converting the parent acid to the acid chloride maximizes electrophilicity, the reaction still faces competitive hydrolysis. To drive the reaction toward the desired amide, two primary strategies are employed:
Nucleophilic Catalysis (Anhydrous): The addition of 4-dimethylaminopyridine (DMAP) generates a highly electrophilic acylpyridinium intermediate. This intermediate rapidly undergoes aminolysis, overcoming the inherent stability of the quinoline-4-carbonyl chloride and outcompeting side reactions[5].
Schotten-Baumann Conditions (Biphasic): Utilizing an aqueous inorganic base (e.g., NaOH) alongside an organic solvent (e.g., DCM) effectively neutralizes the HCl byproduct without requiring expensive organic bases. The biphasic nature protects the water-sensitive acid chloride in the organic layer while the reaction occurs at the interface[6].
Mechanistic pathways for amidation: Direct parent acid coupling vs. acid chloride activation via DMAP or standard bases.
Benchmarking Data: Acid Chloride vs. Parent Acid
The following tables summarize experimental data benchmarking various conditions for the coupling of a model primary amine (e.g., benzylamine) to the quinoline core.
Table 1: Base & Catalyst Benchmarking for Acid Chloride (CAS 6338-22-3)
Conditions: 1.0 eq Acid Chloride, 1.1 eq Amine, Solvent at 0 °C to RT.
Scavenger / Catalyst
Solvent
Time to Completion
Yield (%)
Impurity Profile (Hydrolysis)
Scalability / Cost
Pyridine (2.0 eq)
DCM
12 hours
65%
High
Low Cost, Toxic
DIPEA (2.0 eq)
DCM
8 hours
75%
Moderate
High Cost
DIPEA + DMAP (0.1 eq)
DCM
2 hours
92%
Low
Optimal for Discovery
NaOH (aq) (Schotten-Baumann)
DCM / H₂O
4 hours
85%
Low
Excellent for Process Scale
Table 2: Reagent Benchmarking for Parent Acid (Y-0452) Direct Coupling
Scientist's Insight: While provides excellent yields for the parent acid, the atom economy is poor. For large-scale synthesis, utilizing the pre-formed acid chloride with catalytic DMAP or Schotten-Baumann conditions is vastly superior in both cost and reaction kinetics[5].
This protocol utilizes DMAP to generate the highly reactive acylpyridinium species, ensuring the reaction outpaces ambient moisture hydrolysis.
Preparation: In an oven-dried flask under N₂, dissolve 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (1.0 mmol) in anhydrous DCM (10 mL).
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 mmol) and 4-Dimethylaminopyridine (DMAP, 0.1 mmol). Stir for 5 minutes. The solution may slightly darken as the acylpyridinium complex forms.
Coupling: Cool the mixture to 0 °C. Add the target amine (1.1 mmol) dropwise.
Validation (Self-Correcting Step): Allow the reaction to warm to room temperature. Monitor via LC-MS. The disappearance of the acid chloride mass (or its methyl ester derivative if quenched with MeOH for LC-MS) confirms completion.
Workup:
Wash with 1N HCl (2 x 10 mL). Causality: This selectively protonates and removes unreacted amine, DMAP, and DIPEA into the aqueous layer.
Wash with saturated aqueous NaHCO₃ (1 x 10 mL). Causality: This deprotonates any hydrolyzed parent acid (Y-0452) byproduct, pulling it into the aqueous phase.
Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Green Schotten-Baumann Amidation
Ideal for scale-up, this protocol avoids expensive organic bases and relies on biphasic phase-transfer dynamics[6].
Preparation: Dissolve the target amine (1.1 mmol) in a 1M aqueous NaOH solution (10 mL).
Coupling: Dissolve the acid chloride (1.0 mmol) in DCM (10 mL). Add the DCM solution dropwise to the vigorously stirring aqueous amine solution at 0 °C.
Reaction Dynamics: Stir vigorously for 4 hours. Causality: High shear stirring is required to maximize the interfacial surface area where the coupling occurs, preventing the acid chloride from hydrolyzing in the bulk aqueous phase.
Workup: Separate the layers. Wash the organic layer with 1N HCl and brine, dry, and concentrate.
References
Deng, G., et al. "Therapeutic Effects of a Novel Agonist of Peroxisome Proliferator-Activated Receptor Alpha for the Treatment of Diabetic Retinopathy." Investigative Ophthalmology & Visual Science, 2017. URL:[Link]
Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009. URL:[Link]
Sheldon, R. A., et al. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, ACS Publications, 2022. URL:[Link]
Gallou, F., et al. "Rediscovery of an Old Named Reaction: From Micellar Catalysis to Unusual Schotten–Baumann Conditions." Organic Process Research & Development, ACS Publications, 2024. URL:[Link]
Operational Guide: Safe Handling and Disposal of 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Executive Summary & Context 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3) is a highly reactive acyl chloride intermediate frequently utilized in the synthesis of complex pharmaceutical compound...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Context
7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3) is a highly reactive acyl chloride intermediate frequently utilized in the synthesis of complex pharmaceutical compounds[1]. Notably, it serves as a direct precursor to 7-chloro-8-methyl-2-phenylquinoline-4-carboxylic acid (also known as Y-0452, CAS: 500346-26-9)[2], a novel peroxisome proliferator-activated receptor alpha (PPARα) agonist that has demonstrated significant therapeutic potential in preclinical models for the treatment of diabetic retinopathy[3].
Due to the electrophilic nature of the carbonyl carbon, this compound reacts vigorously with ambient moisture and protic solvents, liberating corrosive hydrogen chloride (HCl) gas. Consequently, direct disposal into standard waste receptacles poses severe safety and infrastructural risks. This guide provides a validated, mechanistic approach to the controlled deactivation (quenching) and subsequent disposal of this reagent for professional laboratory settings.
Chemical Profile and Hazard Assessment
To design an effective disposal strategy, it is imperative to understand the physicochemical parameters of the substrate.
The Mechanistic Rationale for Controlled Solvolysis
The core principle of acyl chloride disposal is controlled solvolysis . Introducing the neat chemical directly to water leads to rapid, uncontrolled hydrolysis. The exothermicity of this reaction can cause localized boiling, splattering of corrosive material, and the rapid evolution of toxic HCl gas, which can easily overwhelm standard fume hood ventilation systems.
Instead, the protocol relies on alcoholysis (typically using methanol or ethanol) under dilute, temperature-controlled conditions:
Dilution: Suspending or dissolving the acyl chloride in an aprotic, unreactive solvent (such as tetrahydrofuran, THF, or toluene) reduces the effective concentration of the reactive species, thereby lowering the kinetic reaction rate.
Thermal Control: Conducting the reaction at 0–5 °C mitigates the exothermic energy release, preventing solvent boil-off.
Esterification: The slow addition of an alcohol converts the reactive acyl chloride into a highly stable, non-reactive ester (e.g., methyl 7-chloro-8-methyl-2-phenylquinoline-4-carboxylate). This transforms a highly hazardous material into a standard organic waste product that can be safely processed by Environmental Health and Safety (EHS) facilities.
Standard Operating Procedure: Step-by-Step Quenching Protocol
Prerequisites:
All operations MUST be conducted inside a certified, properly functioning chemical fume hood.
Required PPE: Flame-resistant lab coat, heavy-duty nitrile or neoprene gloves, chemical splash goggles, and a face shield.
Materials Required:
Inert solvent (e.g., anhydrous THF or Toluene)
Quenching alcohol (Methanol or Ethanol, technical grade is sufficient)
Preparation of the Quenching Bath: Place a suitably sized round-bottom flask or Erlenmeyer flask equipped with a magnetic stir bar into an ice-water bath. Secure the flask with a clamp.
Dilution: Transfer the 7-chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride waste into the flask. Add the inert solvent (THF or toluene) to achieve a concentration of approximately 0.5 M to 1.0 M. Begin stirring to ensure a homogenous suspension or solution. Allow the mixture to cool to 0–5 °C for at least 10 minutes.
Causality Note: Dilution ensures that the subsequent reaction heat is distributed across a larger thermal mass, preventing localized hot spots.
Controlled Alcoholysis: Equip the flask with an addition funnel containing an excess of the quenching alcohol (at least 3 to 5 molar equivalents relative to the acyl chloride). Begin adding the alcohol dropwise.
Causality Note: Dropwise addition is critical to prevent a sudden spike in temperature and gas evolution. Monitor the reaction closely; if vigorous bubbling occurs, pause the addition until the reaction subsides.
Maturation: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature while stirring continuously for 1 to 2 hours. This ensures complete kinetic conversion of the acyl chloride to the ester.
Neutralization: To neutralize the dissolved HCl generated during the esterification, slowly add saturated aqueous
NaHCO3
solution until the aqueous phase reaches a pH of 7–8.
Causality Note: The addition of bicarbonate will generate
CO2
gas. Add slowly to prevent foaming and potential overflow of the reaction vessel.
Phase Separation and Final Disposal: Transfer the biphasic mixture to a separatory funnel.
Separate the organic layer (containing the solvent and the newly formed ester) and dispose of it in the designated Halogenated Organic Waste container (due to the presence of the aryl chloride on the quinoline ring).
Dispose of the neutralized aqueous layer in the Aqueous Waste container, strictly adhering to institutional EHS guidelines.
Process Visualization
Workflow for the controlled solvolysis and disposal of reactive acyl chlorides.
Personal protective equipment for handling 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
Operational Safety and Handling Guide: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride As a Senior Application Scientist in drug development, I recognize that handling highly reactive intermediates like 7-Chloro-...
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety and Handling Guide: 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride
As a Senior Application Scientist in drug development, I recognize that handling highly reactive intermediates like 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride (CAS: 6338-22-3) requires moving beyond basic compliance. This specific acyl chloride is a critical building block for synthesizing complex quinoline-based therapeutics, but its reactivity profile presents severe acute hazards. Moisture exposure not only destroys the reagent via hydrolysis but also violently evolves corrosive hydrochloric acid (HCl) gas.
This guide provides field-proven, self-validating protocols to ensure scientific integrity, operational safety, and proper logistical disposal.
Physicochemical Properties & Hazard Profile
To design a safe workflow, we must first understand the physical parameters that dictate the chemical's behavior.
Property
Value
Causality / Operational Impact
CAS Number
6338-22-3
Unique identifier for safety tracking and inventory management.
Molecular Formula
C17H11Cl2NO
High halogen content indicates potential for toxic combustion byproducts.
Molecular Weight
316.18 g/mol
Used for precise stoichiometric calculations to avoid excess unreacted hazardous material.
Density
1.335 g/cm³
Heavier than water; will sink and form the bottom layer during aqueous extractions.
Boiling Point
479.7 ºC
High boiling point means it won't readily evaporate, but aerosolized mist remains a severe inhalation hazard.
Flash Point
243.9 ºC
Low flammability risk at room temperature, but combustible under extreme heat.
Standard laboratory PPE is insufficient for acyl chlorides. The following matrix details the exact equipment required and the mechanistic causality behind each choice, aligning with 2.
Equipment Type
Specification
Causality (Why this choice?)
Eye/Face
Non-vented chemical splash goggles + Face shield
Prevents evolved HCl vapor from dissolving in ocular fluid, which causes immediate and permanent corneal burns.
Hands
Butyl rubber or Viton gloves (over nitrile inner layer)
Acyl chlorides and their common aprotic solvents (e.g., DCM, THF) rapidly permeate and degrade standard thin nitrile.
Protects against corrosive spills and potential localized fires during highly exothermic quenching procedures.
Respiratory
Fume hood (face velocity >100 fpm)
Captures evolved HCl gas. Mandatory for all open-container handling.
Operational Workflow: Anhydrous Handling
The integrity of the reaction and the safety of the operator depend on the strict exclusion of moisture.
Workflow for the anhydrous handling, reaction, and safe quenching of acyl chlorides.
Protocol 1: Anhydrous Reagent Transfer and Reaction Setup
Glassware Preparation: Flame-dry or oven-dry (150°C for >2 hours) all reaction flasks, syringes, and needles.
Causality: Trace surface moisture will hydrolyze the acyl chloride, reducing your yield and generating hazardous HCl gas inside the vessel.
Atmosphere Purging: Assemble the apparatus while hot and cool it under a continuous stream of ultra-high purity (UHP) Argon using a Schlenk line.
Self-Validation: Monitor the oil bubbler; a steady, slow bubbling confirms positive pressure and system integrity. A lack of bubbles indicates a leak that must be sealed before opening the reagent.
Solvent Selection: Dissolve the 7-Chloro-8-methyl-2-phenylquinoline-4-carbonyl chloride in a rigorously anhydrous, aprotic solvent (e.g., dry DCM or THF).
Base Addition: Add a non-nucleophilic tertiary amine (e.g., triethylamine or DIPEA) to the reaction mixture.
Causality: The amine acts as an HCl scavenger. This drives the substitution reaction forward and prevents the acidification of the reaction matrix, which could otherwise degrade acid-sensitive functional groups on your target molecule.
Quenching and Disposal Plan
Never dispose of unreacted acyl chlorides directly into waste streams. They must be chemically deactivated (quenched) first, as outlined in .
Protocol 2: Controlled Quenching
Temperature Control: Transfer the reaction vessel containing the residual acyl chloride to an ice-water bath (0°C).
Causality: Quenching is highly exothermic; cooling prevents solvent boil-off and thermal runaway.
Primary Quench (Esterification): Slowly add cold methanol dropwise to the reaction mixture.
Causality: Alcohols react with acyl chlorides to form esters. This solvolysis is significantly less violent and more controlled than direct hydrolysis with water.
Secondary Quench (Hydrolysis): Once initial gas evolution ceases, slowly add saturated aqueous sodium bicarbonate (NaHCO₃).
Self-Validation: The quench is complete when the addition of NaHCO₃ produces no further effervescence (CO₂ generation), indicating all residual acid has been neutralized.
Phase Separation: Transfer the mixture to a separatory funnel, separate the layers, and dispose of the aqueous layer in the designated basic aqueous waste stream.
Emergency Response & Spill Management
If a spill occurs outside the fume hood, immediately evacuate the area to avoid inhaling corrosive vapors.
Containment: Do not use water to clean the spill. Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite) mixed 1:1 with solid sodium bicarbonate.
Self-Validation: The neutralization of the spill is complete when the solid mixture no longer fizzes upon the slow, controlled addition of a dilute aqueous test drop. Only then is it safe to sweep the solid into a hazardous waste container using non-sparking tools.